molecular formula C11H10N2O B071094 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde CAS No. 179055-27-7

4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde

Cat. No.: B071094
CAS No.: 179055-27-7
M. Wt: 186.21 g/mol
InChI Key: QWKUTEQPAJGRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-6-11(12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKUTEQPAJGRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441365
Record name 4-(1-METHYL-1H-PYRAZOL-3-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-27-7
Record name 4-(1-METHYL-1H-PYRAZOL-3-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: Structure Elucidation of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a substituted aromatic aldehyde containing a methylated pyrazole ring. The presence of both an aldehyde functional group and a nitrogen-containing heterocyclic ring system makes it a potentially valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is the foundational step for any further research and development involving this molecule. This guide details the expected outcomes from standard analytical techniques used for structural elucidation.

Molecular Structure and Properties

The chemical structure of this compound consists of a benzaldehyde moiety substituted at the 4-position with a 1-methyl-1H-pyrazol-3-yl group.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 179055-27-7[1]
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
IUPAC Name This compound
Predicted XlogP 1.4

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the pyrazole protons, and the methyl group protons.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0Singlet1HAldehyde proton (-CHO)
~7.9Doublet2HAromatic protons ortho to -CHO
~7.8Doublet2HAromatic protons meta to -CHO
~7.4Doublet1HPyrazole H-5
~6.8Doublet1HPyrazole H-4
~3.9Singlet3HMethyl protons (-CH₃)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~152Pyrazole C-3
~139Pyrazole C-5
~137Aromatic C (ipso, attached to pyrazole)
~135Aromatic C (ipso, attached to -CHO)
~130Aromatic CH (ortho to -CHO)
~128Aromatic CH (meta to -CHO)
~108Pyrazole C-4
~39Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (methyl)
~2850-2750WeakAldehyde C-H stretch
~1700StrongAldehyde C=O stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1550MediumPyrazole ring stretch
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of benzaldehydes typically involves the loss of the hydrogen atom from the aldehyde group, followed by the loss of carbon monoxide.[2][3][4]

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment
186[M]⁺ (Molecular Ion)
185[M-H]⁺
157[M-CHO]⁺
130[M-C₂H₂O]⁺

Experimental Protocols

The following are detailed protocols for the key analytical techniques required for the structure elucidation of this compound.

Synthesis (Proposed)

A plausible synthesis route involves a Vilsmeier-Haack reaction on the hydrazone formed from 4-acetylbenzoic acid and methylhydrazine.[5]

Materials:

  • 4-Acetylbenzoic acid

  • Methylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvents (e.g., ethanol, dichloromethane)

  • Sodium bicarbonate

Procedure:

  • Hydrazone Formation: Dissolve 4-acetylbenzoic acid and a molar equivalent of methylhydrazine in ethanol. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. Once complete, cool the reaction mixture and collect the precipitated hydrazone by filtration.

  • Vilsmeier Reagent Preparation: In a separate flask, cool DMF and add POCl₃ dropwise while stirring.

  • Cyclization and Formylation: Add the dried hydrazone to the Vilsmeier reagent. Heat the reaction mixture at 60-80°C for several hours.

  • Work-up: Quench the reaction by pouring it onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz

  • Pulse Program: Standard 1D proton

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

¹³C NMR Acquisition:

  • Spectrometer: 101 MHz

  • Pulse Program: Proton-decoupled carbon

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation:

  • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

Acquisition:

  • Technique: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-400

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Structure Elucidation Workflow

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Proposed Synthesis Purification Column Chromatography Synthesis->Purification NMR 1H and 13C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the structure elucidation process.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties. Further research would be required to investigate the potential biological effects of this specific molecule.

Conclusion

The structure of this compound can be confidently elucidated through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. This guide provides the predicted spectral data and detailed experimental protocols necessary for researchers to synthesize and characterize this compound. While based on well-established spectroscopic principles and data from analogous structures, experimental verification remains a crucial step for any future application of this molecule in research and development.

References

An In-depth Technical Guide to 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde (CAS: 179055-27-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. This document outlines its structural characteristics, physicochemical properties, and potential applications, particularly as a key intermediate in the synthesis of kinase inhibitors. Detailed experimental protocols for its synthesis via Suzuki-Miyaura coupling are presented, alongside a discussion of relevant signaling pathways where this class of compounds may exert its biological effects.

Introduction

This compound, with the CAS number 179055-27-7, is a substituted pyrazole derivative that serves as a valuable building block in organic synthesis. The presence of both a reactive aldehyde group and a pharmacologically relevant pyrazole moiety makes it an attractive starting material for the development of novel therapeutic agents. Pyrazole-containing compounds are known to exhibit a wide range of biological activities and are core components of several approved drugs.[1] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General and Physical Properties
PropertyValueSource
Physical Form Solid[2]
Purity Typically ≥97%[2]
Storage Temperature 2-8°C, under inert atmosphere[2]
XlogP (predicted) 1.4[3]
Table 2: Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 179055-27-7
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol [4]
InChI Key QWKUTEQPAJGRLZ-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C2=CC=C(C=C2)C=O
Table 3: Predicted Spectroscopic Data
SpectroscopyPredicted Peaks/Signals
¹H NMR (CDCl₃) δ ~10.0 ppm (s, 1H, -CHO), δ ~7.9 ppm (d, 2H, Ar-H), δ ~7.7 ppm (d, 2H, Ar-H), δ ~7.4 ppm (d, 1H, Pyrazole-H), δ ~6.7 ppm (d, 1H, Pyrazole-H), δ ~3.9 ppm (s, 3H, N-CH₃)
¹³C NMR (CDCl₃) δ ~192 ppm (C=O), δ ~152 ppm, ~135 ppm, ~130 ppm, ~129 ppm, ~128 ppm, ~108 ppm (Aromatic and Pyrazole C), δ ~39 ppm (N-CH₃)
IR (KBr) ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2820, ~2720 cm⁻¹ (Aldehyde C-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600-1450 cm⁻¹ (Ar C=C stretch)
Mass Spectrometry (EI) M⁺ at m/z 186, fragments corresponding to loss of -H (m/z 185), -CHO (m/z 157), and other pyrazole and benzene ring fragments.
Table 4: Predicted Mass Spectrometry Collision Cross Section
Adductm/zPredicted CCS (Ų)
[M+H]⁺ 187.08660138.1
[M+Na]⁺ 209.06854148.2
[M-H]⁻ 185.07204142.9
[M+NH₄]⁺ 204.11314157.2
[M+K]⁺ 225.04248144.9
Data from PubChem[3]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds and is well-suited for the preparation of this pyrazole derivative.

General Synthetic Workflow

The general strategy involves the palladium-catalyzed coupling of a pyrazole-containing boronic acid or ester with a halogenated benzaldehyde derivative, or vice versa. A representative workflow is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-Bromo-1-methyl-1H-pyrazole F This compound A->F B 4-Formylphenylboronic acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Na₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F G Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Complex cJun->AP1 Gene Gene Expression (Inflammation, Apoptosis) AP1->Gene Inhibitor Potential Inhibition by Pyrazole Derivatives Inhibitor->JNK G GF Growth Factors PI3K PI3K GF->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 Phosphorylation mTORC2->SGK1 Phosphorylation Substrates Downstream Substrates (e.g., NDRG1, GSK3β) SGK1->Substrates Phosphorylation Response Cellular Responses (Survival, Proliferation) Substrates->Response Inhibitor Potential Inhibition by Pyrazole Derivatives Inhibitor->SGK1

References

An In-depth Technical Guide to 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueCitations
Molecular FormulaC₁₁H₁₀N₂O[1][2][3]
Molecular Weight186.21 g/mol [1][2][3]
CAS Number179055-27-7[1]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are outlines of established protocols for the synthesis and characterization of pyrazole-based compounds, which can be adapted for this compound.

Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group onto an activated aromatic ring, such as a pyrazole.

  • Reaction Principle: The Vilsmeier reagent, typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as an electrophile to formylate the pyrazole precursor.[4]

  • General Procedure:

    • The pyrazole substrate is dissolved in an excess of DMF.

    • The solution is cooled in an ice bath.

    • Phosphorus oxychloride is added dropwise to the solution, maintaining a low temperature.

    • After the addition is complete, the reaction mixture is stirred at room temperature or heated to drive the reaction to completion.

    • The reaction is quenched by pouring it onto crushed ice, often followed by neutralization with a base such as sodium bicarbonate.

    • The resulting solid product is collected by filtration, washed with water, and dried.

    • Recrystallization from a suitable solvent (e.g., ethanol, DMF) is performed to purify the final product.[4]

Characterization Techniques

The synthesized compounds are typically characterized using a variety of spectroscopic and analytical methods to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.[5]

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl group of the aldehyde and the C=N and C=C bonds of the pyrazole ring.

  • Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared with the calculated values from the molecular formula.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a pyrazole-based compound like this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Pyrazole Precursor) reaction Chemical Reaction start->reaction reagents Vilsmeier-Haack Reagents (DMF, POCl3) reagents->reaction workup Quenching and Workup reaction->workup crude Crude Product workup->crude purification Purification (e.g., Recrystallization) crude->purification product Pure Compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir elemental Elemental Analysis product->elemental

Caption: Synthesis and Characterization Workflow.

Biological and Medicinal Context

While specific signaling pathways for this compound are not extensively detailed in the provided search results, pyrazole derivatives are a well-known class of compounds with a broad range of biological activities.[4][5] These activities include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5] The aldehyde functional group on this particular molecule makes it a versatile intermediate for the synthesis of more complex molecules, such as Schiff bases and hydrazones, which are also known for their biological significance.[5] Further research into this specific compound could elucidate its potential interactions with biological targets and signaling pathways.

References

"4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and materials science industries. The document elucidates the compound's core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and outlines its analytical characterization profile. Furthermore, it explores the compound's reactivity and its strategic application as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, and this guide serves as a critical resource for researchers leveraging this compound in their development pipelines.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally versatile scaffold.[3][4] Consequently, pyrazole-containing compounds have been successfully developed into a broad range of FDA-approved therapeutics, treating conditions from cancer and inflammation to viral infections and cardiovascular disease.[3][4] Marketed drugs such as Celecoxib (anti-inflammatory), Ruxolitinib (anticancer), and Sildenafil (vasodilator) feature this core structure, highlighting its profound impact on human health.[3]

This compound emerges as a particularly valuable building block. It strategically combines the proven pyrazole pharmacophore with a reactive benzaldehyde moiety. The aldehyde group serves as a synthetic handle, enabling a multitude of chemical transformations for the construction of diverse compound libraries. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application.

Nomenclature and Structural Elucidation

Chemical Structure

The molecule consists of a benzaldehyde ring substituted at the 4-position with a 1-methyl-1H-pyrazol-3-yl group. The linkage is between the C4 of the phenyl ring and the C3 of the pyrazole ring. The pyrazole nitrogen at position 1 is substituted with a methyl group.

Key Identifiers

The fundamental identifiers for this compound are summarized below for unambiguous reference.

IdentifierValueSource
CAS Number 179055-27-7[5][6]
Molecular Formula C₁₁H₁₀N₂O[5][6]
Molecular Weight 186.21 g/mol [5][6]
IUPAC Name This compoundN/A
Canonical SMILES CN1C=C(C=N1)C2=CC=C(C=C2)C=ON/A

Physicochemical Properties

The physical and chemical properties determine the handling, storage, and reaction conditions for this compound. The data presented is compiled from supplier technical sheets and predictive models.

PropertyValueNotes
Physical Form Solid[7]
Melting Point Data not consistently available. Varies by purity.N/A
Boiling Point Data not available; likely decomposes at high temperatures.N/A
Solubility Soluble in organic solvents like Dichloromethane, Chloroform, and Methanol. Limited solubility in water.Inferred from typical properties of similar organic compounds.
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[7]

Synthesis and Reactivity

Retrosynthetic Analysis & Common Synthetic Routes

The C-C bond connecting the phenyl and pyrazole rings is most strategically formed using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the industry-standard method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[8] The retrosynthetic disconnection of the target molecule reveals two primary Suzuki coupling pathways:

  • Pathway A: (4-formylphenyl)boronic acid + 3-bromo-1-methyl-1H-pyrazole

  • Pathway B: 4-bromobenzaldehyde + 1-methyl-1H-pyrazole-3-boronic acid

Both pathways are viable. The choice often depends on the commercial availability and cost of the starting materials. For this guide, we will detail Pathway A.

G cluster_0 Reactants target This compound reagents Suzuki-Miyaura Cross-Coupling target->reagents boronic_acid (4-formylphenyl)boronic acid reagents->boronic_acid pyrazole_halide 3-bromo-1-methyl-1H-pyrazole reagents->pyrazole_halide

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a robust method for the synthesis of the title compound. It is designed to be self-validating through in-process controls.

Materials:

  • (4-formylphenyl)boronic acid (1.0 eq)

  • 3-bromo-1-methyl-1H-pyrazole (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add (4-formylphenyl)boronic acid, 3-bromo-1-methyl-1H-pyrazole, and anhydrous K₂CO₃.

    • Causality: The use of a flame-dried flask and an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands, which would deactivate the catalytic cycle.

  • Catalyst Addition: Evacuate and backfill the flask with Argon or Nitrogen gas three times. Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

    • Causality: The catalyst is sensitive to air. Adding it under an inert gas blanket ensures its integrity. Modern, air-stable pre-catalysts like XPhos Pd G2 can also be used for improved reliability.[9]

  • Solvent Addition: Add 1,4-Dioxane and water in a 4:1 ratio via cannula. The solvent mixture should be thoroughly degassed via sparging with Argon for at least 30 minutes prior to use.

    • Causality: The aqueous base (K₂CO₃ dissolved in water) is essential for the transmetalation step of the Suzuki cycle. Dioxane is an excellent solvent for the organic reagents. Degassing removes dissolved oxygen which can degrade the catalyst.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the limiting reagent (boronic acid) is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Reactivity Profile
  • Aldehyde Group: This is the primary site for synthetic elaboration. It readily undergoes nucleophilic addition and related reactions such as:

    • Reductive Amination: To form secondary or tertiary amines.

    • Wittig Reaction: To form alkenes.

    • Oxidation: To form the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent.

    • Reduction: To form the benzyl alcohol using sodium borohydride.

  • Pyrazole Ring: The pyrazole ring is aromatic and generally stable to the conditions used to modify the aldehyde. It is a weak base and can be protonated under strong acidic conditions.

Analytical Characterization

Spectroscopic Signature

Confirmation of the structure and purity is achieved through a combination of standard spectroscopic techniques. The expected data provides a benchmark for validating synthetic outcomes.

Table of Predicted Spectral Data
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~9.9-10.1 (s, 1H, -CHO), δ ~7.9 (d, 2H, Ar-H ortho to CHO), δ ~7.7 (d, 2H, Ar-H meta to CHO), δ ~7.5 (s, 1H, Pyrazole-H), δ ~6.5 (s, 1H, Pyrazole-H), δ ~3.9 (s, 3H, -NCH₃). Chemical shifts are approximate.
¹³C NMR (100 MHz, CDCl₃)δ ~192 (C=O), δ ~150-125 (Aromatic & Pyrazole C), δ ~40 (-NCH₃).
FT-IR (ATR)~2820, 2720 cm⁻¹ (Aldehyde C-H stretch), ~1700 cm⁻¹ (Aldehyde C=O stretch), ~1600, 1500 cm⁻¹ (Aromatic C=C stretch).
Mass Spec. (ESI+)m/z = 187.08 [M+H]⁺, 209.07 [M+Na]⁺.

Applications in Medicinal Chemistry

Role as a Versatile Building Block

This compound is not typically a final drug product but rather a crucial intermediate. Its aldehyde functionality acts as a versatile anchor point for building molecular complexity, enabling rapid diversification to explore structure-activity relationships (SAR).

Caption: Synthetic utility for library generation.

The Pyrazole Core as a Pharmacophore

The 1-methyl-pyrazole-phenyl core is a well-established pharmacophore. It is frequently found in kinase inhibitors, where the pyrazole nitrogens can form critical hydrogen bonds within the ATP-binding pocket of the enzyme.[3] The specific substitution pattern (3-yl vs. 4-yl vs. 5-yl) dramatically influences the vector and geometry of substituents, allowing fine-tuning of target selectivity and ADME properties. This compound provides a scaffold to which various groups can be appended to probe these interactions.

Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions are mandatory. The following GHS hazard information is compiled from multiple supplier safety data sheets.

Hazard TypeGHS ClassificationPrecautionary Statements
Acute Toxicity Harmful if swallowed (Category 4)P264, P270, P301+P312[10][11]
Skin Irritation Causes skin irritation (Category 2)P280, P302+P352, P332+P313[10][12]
Eye Irritation Causes serious eye irritation (Category 2A)P280, P305+P351+P338[10][12]
Respiratory May cause respiratory irritation (Category 3)P261, P271, P304+P340[10][12]
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid generating dust.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place.[7] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[7]

Conclusion

This compound is a high-value chemical intermediate, bridging the gap between simple starting materials and complex, biologically active molecules. Its synthesis is robust and scalable via established cross-coupling methodologies. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, empowers researchers to effectively integrate this compound into their synthetic and drug discovery programs, accelerating the development of next-generation therapeutics.

References

An In-depth Technical Guide on the Solubility of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Estimated Solubility Profile

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. Based on the structure of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde, which contains a polar benzaldehyde group and a heterocyclic pyrazole ring, its solubility in various common laboratory solvents can be inferred from data on analogous compounds.

Some pyrazole-4-carbaldehyde derivatives have been reported to be insoluble in water and common organic solvents, but readily soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[1]. 3-Methylpyrazole is expected to have good solubility in polar aprotic solvents such as DMSO and DMF, as well as in alcohols like ethanol and methanol, with lower solubility in non-polar solvents like hexane and toluene[2]. The parent compound, benzaldehyde, is poorly soluble in water but highly soluble in organic solvents including diethyl ether, ethyl acetate, and chloroform[3].

The following table summarizes the expected qualitative solubility of this compound based on these related compounds.

Solvent ClassCommon SolventsExpected Qualitative Solubility
Polar Aprotic Dimethyl sulfoxide (DMSO)Likely Soluble
Dimethylformamide (DMF)Likely Soluble
AcetonitrileLikely Soluble
Polar Protic WaterLikely Insoluble to Sparingly Soluble
MethanolLikely Soluble
EthanolLikely Soluble
Non-Polar HexaneLikely Insoluble
TolueneLikely Sparingly Soluble to Insoluble
Ethers Diethyl etherLikely Soluble
Tetrahydrofuran (THF)Likely Soluble
Chlorinated Dichloromethane (DCM)Likely Soluble
ChloroformLikely Soluble

General Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Micropipettes

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • The compound of interest (solute)

  • A range of analytical grade solvents

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a pre-weighed vial containing a known volume or mass of the desired solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

    • Filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of the compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the specific compound and solvents being used to understand their hazards and handling precautions.

Visual Representation of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation start Start: Weigh excess solid and known volume of solvent mix Mix solid and solvent in a sealed vial start->mix equilibrate Equilibrate at constant temperature (e.g., 24-48 hours) with shaking mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute filtered sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate end End: Report solubility (e.g., mg/mL) calculate->end

Caption: Experimental workflow for determining the solubility of a solid compound.

References

The Pivotal Role of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in the Landscape of Kinase Inhibitor Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the identification of versatile molecular scaffolds is a critical step toward novel therapeutics. This whitepaper delves into the significant, yet often behind-the-scenes, role of the chemical intermediate, 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. While not possessing inherent biological activity in isolation, this compound serves as a crucial building block in the synthesis of a new generation of potent and selective kinase inhibitors, molecules at the forefront of cancer research and the treatment of other proliferative diseases.

This technical guide provides an in-depth analysis of the biological activities of compounds derived from this pyrazole-benzaldehyde core, offering valuable insights for researchers, scientists, and professionals in the field of drug development. The focus will be on the structure-activity relationships (SAR), experimental methodologies, and the underlying signaling pathways targeted by these novel chemical entities. As one source indicates, this compound is a key intermediate in the development of kinase inhibitors for cancer therapy, with its structure enabling selective binding to biological targets.[1]

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets. Its derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The incorporation of the this compound moiety provides a versatile platform for the synthesis of diverse libraries of compounds, allowing for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific kinase targets.

Kinase Inhibition: A Targeted Approach to Disease

Protein kinases play a fundamental role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors, which can selectively block the activity of specific kinases, has revolutionized the treatment of various malignancies. The compounds synthesized from this compound are part of this targeted therapeutic strategy.

Biological Activities of Derived Compounds

While direct biological activity data for this compound is not publicly available, extensive research has been conducted on the biological activities of its derivatives. The primary therapeutic area of interest for these compounds is oncology, with a focus on the inhibition of key kinases involved in cancer progression.

A notable example is the development of inhibitors for c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in stress signaling pathways that can contribute to inflammation and cancer. A study on 4-(pyrazol-3-yl)-pyridines as novel JNK inhibitors highlights the importance of the pyrazole core in achieving potency and selectivity.[2][3] Although this study does not use the exact benzaldehyde derivative, it underscores the potential of the pyrazolyl-aryl scaffold in kinase inhibition.

Another significant area of investigation is the development of inhibitors for Cyclin-Dependent Kinases (CDKs), which are central to the regulation of the cell cycle. A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been synthesized and evaluated as potential antitumor agents and CDK2 inhibitors.[4][5] One compound from this series, 5a , demonstrated potent inhibitory activity against CDK2/cyclin E and significant antiproliferative activity against cancer cell lines.[4][5]

Furthermore, derivatives of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate have been identified as potential inhibitors of the BRAFV600E mutant kinase, a key driver in many melanomas.[6]

Quantitative Biological Data

The following table summarizes the in vitro biological activity of representative compounds derived from pyrazole-based scaffolds, illustrating the potential of this chemical class.

Compound IDTarget KinaseIC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
5a CDK2/cyclin E0.98 ± 0.06MCF-71.88 ± 0.11[4][5]
5a CDK2/cyclin E0.98 ± 0.06B16-F102.12 ± 0.15[4][5]
10a BRAFV600E0.11A3751.36[6]
10a BRAFV600E0.11WM266.40.94[6]

Experimental Protocols

The discovery and validation of these potent kinase inhibitors involve a series of well-defined experimental procedures. Below are the methodologies for key assays cited in the development of pyrazole-based inhibitors.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay.

  • Reagents and Materials : Recombinant human kinase, appropriate substrate (e.g., a specific peptide or protein), ATP, assay buffer, and the test compound.

  • Procedure :

    • The test compound is serially diluted in DMSO and then added to the wells of a microplate.

    • The kinase, substrate, and ATP are added to the wells to initiate the reaction.

    • The reaction is incubated at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis : The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is assessed using a cell-based assay, such as the MTT assay.

  • Cell Culture : Cancer cell lines (e.g., MCF-7, B16-F10, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • After the treatment period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors from this compound follows a structured workflow, from initial synthesis to biological evaluation. The targeted signaling pathways are central to cancer cell survival and proliferation.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Reaction with Amines, Amides, or other Nucleophiles A->B C Library of Pyrazole Derivatives B->C D In Vitro Kinase Assays (e.g., JNK, CDK2, BRAF) C->D Primary Screening E Cell-Based Assays (e.g., MTT Proliferation Assay) D->E Hit Confirmation & Lead Identification F Structure-Activity Relationship (SAR) Studies E->F F->C Iterative Synthesis G In Vivo Efficacy & Toxicology Studies F->G

Caption: A generalized workflow for the discovery of kinase inhibitors.

The diagram above illustrates the typical drug discovery pipeline, starting from the chemical synthesis of a library of compounds from the key intermediate, this compound. These compounds then undergo rigorous biological screening, including in vitro kinase assays and cell-based proliferation assays. Promising "hits" are then subjected to lead optimization, where structure-activity relationships are studied to improve potency and selectivity, leading to further rounds of synthesis and testing.

The ultimate goal of these inhibitors is to modulate specific signaling pathways that are aberrantly activated in cancer. For example, inhibitors of the BRAFV600E kinase target the MAPK/ERK signaling pathway, which is crucial for cell division and survival.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, & Angiogenesis TF->Proliferation Inhibitor Pyrazole-based BRAF Inhibitor Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a BRAF inhibitor.

This diagram depicts how a pyrazole-based inhibitor, derived from the core scaffold, can block the activity of the mutant BRAFV600E kinase. This inhibition prevents the downstream phosphorylation cascade involving MEK and ERK, ultimately leading to a decrease in the transcription of genes that promote cell proliferation and survival.

Conclusion

This compound represents a cornerstone in the synthesis of a promising class of kinase inhibitors. While the compound itself may not be the final active pharmaceutical ingredient, its structural features provide a robust and adaptable platform for the development of targeted therapies. The ongoing research into pyrazole-based compounds continues to yield potent and selective inhibitors of key kinases implicated in cancer and other diseases. This technical guide underscores the importance of such chemical intermediates in the drug discovery pipeline and highlights the potential of the resulting compounds to address significant unmet medical needs. The continued exploration of derivatives from this scaffold is a promising avenue for the development of next-generation therapeutics.

References

The Pivotal Role of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a key heterocyclic building block, or synthon, that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive aldehyde group appended to a pharmacologically relevant N-methylpyrazole core, makes it an invaluable precursor for the synthesis of a diverse array of complex molecules, particularly kinase inhibitors for the treatment of diseases such as cancer and inflammatory disorders. This technical guide provides a comprehensive overview of its synthesis, characterization, and application as a strategic synthon in the development of novel therapeutic agents.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic strategies. One of the most common and efficient methods involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance. An alternative and widely used method is the Vilsmeier-Haack reaction, which is effective for the formylation of electron-rich heterocyclic rings.

Suzuki-Miyaura Coupling Approach

A prevalent method for synthesizing aryl-substituted pyrazoles is the Suzuki-Miyaura coupling. This reaction typically involves the palladium-catalyzed cross-coupling of a pyrazole boronic acid or ester with an aryl halide. In the context of this compound, this would involve the coupling of a suitable N-methylpyrazolylboron reagent with a protected 4-bromobenzaldehyde derivative, followed by deprotection of the aldehyde functionality.

Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an aromatic or heterocyclic ring. For the synthesis of pyrazole-4-carbaldehydes, this reaction typically involves treating a substituted pyrazole with a formylating agent, commonly a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This method is particularly useful for the regioselective formylation of the pyrazole ring at the C4 position due to the high electron density at this carbon.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its use in subsequent synthetic steps. The following table summarizes its key physical and spectroscopic properties.

PropertyValue
CAS Number 179055-27-7
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.96 (s, 1H), 7.77 (d, J=8.0 Hz, 2H), 7.33 (d, J=8.0 Hz, 2H), 3.94 (s, 3H), pyrazole protons
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 192.6, 138.9, 136.5, 135.3, 130.0, 128.9, 127.2, 21.2 (N-CH₃), pyrazole carbons

Note: The provided NMR data are representative and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of pyrazole-containing aldehydes, which can be adapted for the specific synthesis of this compound.

General Procedure for Vilsmeier-Haack Formylation of a Phenylhydrazone

This procedure describes the synthesis of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde from an acetophenone phenylhydrazone, a common precursor route.

Step 1: Preparation of the Vilsmeier-Haack Reagent In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃, 0.012 mol) is added dropwise to N,N-dimethylformamide (DMF, 10 mL). The mixture is stirred at 0°C to form the Vilsmeier-Haack reagent.

Step 2: Formylation and Cyclization The appropriate acetophenone N-methylphenylhydrazone (0.004 mol) is added in small portions to the prepared Vilsmeier-Haack reagent. The reaction mixture is then heated to 60-70°C and stirred for approximately 4 hours.

Step 3: Work-up and Isolation After the reaction is complete, the mixture is poured into ice-cold water and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃). The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent such as methanol to afford the pure pyrazole-4-carbaldehyde.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the general steps for the coupling of a bromo-pyrazole with an arylboronic acid.

Step 1: Reaction Setup In a reaction vessel, the bromo-N-methylpyrazole (1 equivalent), the corresponding benzaldehyde-boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃, 2 equivalents) are combined in a suitable solvent system, for instance, a mixture of toluene, ethanol, and water.

Step 2: Reaction Execution The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100°C for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Application as a Synthon in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various kinase inhibitors.[1] The aldehyde functionality is a versatile handle for a range of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

A significant application of this synthon is in the preparation of pyrazolyl-pyrimidine and pyrazolo-quinazoline derivatives, which are core structures in many potent and selective kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer and inflammation, such as the Janus kinase (JAK) pathway.

Logical Workflow for the Utilization of this compound in Kinase Inhibitor Synthesis

G A This compound C Reductive Amination A->C Reactant B Primary or Secondary Amine B->C Reactant D Substituted Pyrazolyl-Methyleneamine Intermediate C->D Forms E Cyclization/Further Functionalization D->E Undergoes F Kinase Inhibitor Scaffold (e.g., Pyrazolyl-pyrimidine) E->F Yields G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p nucleus Nucleus stat_p->nucleus Translocates to gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression Regulates inhibitor Inhibitor derived from This compound inhibitor->jak Inhibits

References

An In-depth Technical Guide to the Application of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde is a heterocyclic compound featuring a substituted pyrazole ring linked to a benzaldehyde moiety. While direct, extensive proteomics literature on this specific molecule is emerging, its structural components suggest significant potential as a chemical probe for proteomics research. The pyrazole core is a well-established scaffold in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics. The benzaldehyde group, containing a reactive aldehyde, can serve as an electrophilic "warhead" for forming covalent bonds with nucleophilic amino acid residues on proteins, such as lysine.

This technical guide outlines a hypothetical, yet scientifically grounded, framework for the application of this compound in proteomics, specifically in the context of Activity-Based Protein Profiling (ABPP) for the identification of novel protein targets. This document provides theoretical experimental designs, detailed protocols, and potential data outcomes to guide researchers in exploring the utility of this compound.

Chemical Properties of this compound:

PropertyValue
CAS Number 179055-27-7[1]
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
Appearance Solid (predicted)
Key Features - Pyrazole ring (potential recognition motif)- Benzaldehyde (covalent warhead)

Hypothetical Mechanism of Action and Proteomics Workflow

We propose that this compound can function as a covalent chemical probe. In this model, the pyrazole moiety provides the initial, non-covalent binding affinity and selectivity for a specific protein target. Once localized within the protein's binding pocket, the electrophilic aldehyde group is positioned to react with a nearby nucleophilic residue (e.g., the ε-amino group of a lysine) to form a stable Schiff base, thus covalently labeling the protein.

This covalent and irreversible binding makes it an ideal candidate for ABPP-based target identification workflows. The general workflow for such an experiment is depicted below.

G cluster_0 Cellular/Lysate Treatment cluster_1 Protein Processing cluster_2 Mass Spectrometry & Data Analysis start Live Cells or Cell Lysate probe Treat with this compound start->probe lysis Cell Lysis & Protein Extraction probe->lysis click Optional: Bioorthogonal Ligation to Reporter Tag (e.g., Biotin) lysis->click enrich Affinity Purification of Labeled Proteins click->enrich digest On-bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis of Peptides digest->ms data Database Search & Protein Identification ms->data quant Quantitative Analysis to Identify Enriched Proteins data->quant end end quant->end Target Protein(s) Identified

Figure 1: Proposed workflow for target identification using this compound.

Hypothetical Target and Signaling Pathway

Given the prevalence of pyrazole-containing molecules as kinase inhibitors, we can hypothesize that this compound may target a member of a kinase signaling pathway. For the purpose of this guide, we will postulate that it inhibits a hypothetical Mitogen-Activated Protein Kinase (MAPK)-related kinase, "Kinase X," which is involved in a pro-inflammatory signaling cascade.

G cluster_pathway Hypothetical Kinase X Signaling Pathway cytokine Pro-inflammatory Cytokine receptor Cell Surface Receptor cytokine->receptor binds adaptor Adaptor Proteins receptor->adaptor activates mapkkk MAPKKK adaptor->mapkkk activates mapkk MAPKK mapkkk->mapkk phosphorylates kinase_x Kinase X (Target) mapkk->kinase_x phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase_x->transcription_factor activates gene_expression Pro-inflammatory Gene Expression transcription_factor->gene_expression induces probe 4-(1-Methyl-1H-pyrazol-3-YL) benzaldehyde probe->kinase_x covalently inhibits

Figure 2: Hypothetical signaling pathway inhibited by the compound.

Hypothetical Quantitative Data

Following the workflow in Figure 1, a quantitative proteomics experiment (e.g., using label-free quantification or SILAC) would be performed to identify proteins that are significantly enriched upon treatment with the probe. The table below presents hypothetical data from such an experiment.

Protein IDGene NameProtein NameEnrichment Ratio (Probe/Control)p-valuePutative Function
P12345KINXKinase X25.41.2e-5Serine/Threonine Kinase
Q67890TFP1Target-related Factor Protein 18.23.5e-3Scaffolding Protein
A1B2C3HSP90Heat Shock Protein 903.50.04Chaperone
D4E5F6ACTBBeta-actin1.10.89Cytoskeleton (Non-specific)

In a follow-up target validation experiment, one might determine the IC₅₀ value for the inhibition of Kinase X by the compound.

TargetAssay TypeIC₅₀ (µM)
Kinase XIn vitro kinase activity assay0.25
Related Kinase YIn vitro kinase activity assay15.8

Detailed Experimental Protocols

The following protocols are detailed, hypothetical procedures for the use of this compound in a proteomics context.

Protocol for Target Identification in Cell Lysate

Objective: To identify the protein targets of this compound in a competitive ABPP format.

Materials:

  • HEK293T cells and appropriate culture medium.

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x protease inhibitor cocktail).

  • This compound (Probe).

  • DMSO (vehicle control).

  • Biotin-azide and click chemistry reagents (CuSO₄, TBTA, sodium ascorbate).

  • Streptavidin-agarose beads.

  • Wash buffers (e.g., PBS with 0.1% SDS).

  • Digestion buffer (50 mM ammonium bicarbonate).

  • Trypsin (sequencing grade).

  • LC-MS/MS equipment.

Procedure:

  • Cell Culture and Lysis:

    • Culture HEK293T cells to ~80-90% confluency.

    • Harvest cells, wash with cold PBS, and lyse in lysis buffer on ice for 30 minutes.

    • Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Probe Labeling:

    • Dilute the proteome to 2 mg/mL in lysis buffer.

    • Aliquot 1 mL of proteome into two tubes.

    • To one tube, add the Probe to a final concentration of 10 µM (from a 10 mM stock in DMSO).

    • To the other tube, add an equivalent volume of DMSO (vehicle control).

    • Incubate both tubes for 1 hour at 37°C with gentle agitation.

  • Click Chemistry (assuming a bioorthogonal handle is synthetically added to the probe):

    • To each tube, add biotin-azide (100 µM), CuSO₄ (1 mM), TBTA (100 µM), and freshly prepared sodium ascorbate (1 mM).

    • Incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Pre-wash streptavidin-agarose beads with lysis buffer.

    • Add 50 µL of bead slurry to each sample and incubate for 2 hours at 4°C with rotation.

    • Pellet the beads and discard the supernatant.

    • Wash the beads sequentially with:

      • 1 mL of PBS + 1% SDS.

      • 1 mL of 8 M urea in 100 mM Tris-HCl pH 8.0.

      • 1 mL of PBS.

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to 20 mM. Incubate in the dark for 30 minutes.

    • Add 1 µg of trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Acidify the peptides with formic acid.

    • Analyze the peptides by LC-MS/MS.

    • Identify and quantify proteins using a suitable software (e.g., MaxQuant). Proteins significantly enriched in the probe-treated sample compared to the control are considered potential targets.

Conclusion and Future Directions

This guide presents a hypothetical framework for utilizing this compound as a chemical probe in proteomics. Based on its chemical structure, the compound is well-suited for covalent targeting of proteins, enabling robust target identification through activity-based protein profiling. The provided workflows and protocols offer a starting point for investigating the proteome-wide interactions of this and similar molecules.

Future work should focus on the synthesis of a derivative containing a bioorthogonal handle (e.g., an alkyne or azide) to facilitate downstream enrichment and analysis. Experimental validation of the proposed covalent binding mechanism and confirmation of any identified targets through orthogonal methods (e.g., Western blotting, genetic knockdown, in vitro activity assays) are critical next steps. Such studies will be invaluable in elucidating the biological function and therapeutic potential of this class of compounds.

References

A Comprehensive Technical Guide to 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structural arrangement, featuring a reactive aldehyde group appended to a phenyl-substituted N-methylpyrazole core, renders it an invaluable intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive review of its chemical properties, synthesis, and significant applications, with a particular focus on its role in the development of kinase inhibitors for oncological therapies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in the field.

Introduction

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications.[1][2] The pyrazole scaffold is a "biologically privileged" structure, found in numerous FDA-approved drugs such as Celecoxib and Rimonabant.[1] Within this class, this compound (CAS No. 179055-27-7) has emerged as a crucial intermediate.[3][4] Its structure is particularly advantageous for creating compounds that can form selective interactions within biological systems, making it a valuable asset in drug discovery.[5] This guide synthesizes the available literature to provide an in-depth overview of this important chemical entity.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and use in synthetic applications.

PropertyValueReference
CAS Number 179055-27-7[3]
Molecular Formula C₁₁H₁₀N₂O[3][6]
Molecular Weight 186.21 g/mol [3]
Monoisotopic Mass 186.07932 Da[6]
Physical Form Solid
IUPAC Name This compound[4]
SMILES CN1C=CC(=N1)C2=CC=C(C=C2)C=O[6]
InChI Key QWKUTEQPAJGRLZ-UHFFFAOYSA-N[6]

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles can be achieved through various methods, including the Vilsmeier-Haack reaction, multicomponent reactions, and cyclocondensation approaches.[2][7] While a specific, detailed protocol for the title compound is not extensively published as a primary research focus, its synthesis generally follows established routes for creating 1,3-disubstituted pyrazoles. A common conceptual pathway involves the reaction of a 1,3-dicarbonyl compound with methylhydrazine.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, highlighting its position as a key intermediate derived from simpler starting materials.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation A 4-Acetylbenzaldehyde (or protected derivative) D 1,3-Dicarbonyl Intermediate (Claisen Condensation) A->D Reacts with B Dimethylformamide Dimethyl Acetal (DMF-DMA) B->D C Methylhydrazine E Target Compound: This compound C->E D->E Cyclocondensation with

Caption: Conceptual synthesis workflow for the target compound.

General Experimental Protocol (Vilsmeier-Haack Approach)

A plausible and widely used method for synthesizing pyrazole aldehydes is the Vilsmeier-Haack reaction.[2] This reaction introduces a formyl group onto an activated pyrazole ring.

  • Preparation of the Pyrazole Core: 1-Methyl-3-phenyl-1H-pyrazole is first synthesized by reacting phenylacetylene with methylhydrazine or by the cyclocondensation of benzoylacetaldehyde with methylhydrazine.

  • Vilsmeier Reagent Formation: In a cooled, three-necked flask under an inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous dimethylformamide (DMF) with stirring. The mixture is stirred at 0-5°C for 30-60 minutes to form the Vilsmeier reagent.

  • Formylation: A solution of the 1-methyl-3-phenyl-1H-pyrazole in DMF is added dropwise to the Vilsmeier reagent, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (typically 60-80°C) for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The mixture is cooled and poured carefully onto crushed ice. The solution is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the product precipitates.

  • Purification: The crude solid is collected by vacuum filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of pharmacologically active molecules, most notably kinase inhibitors for cancer therapy.[5] The pyrazole moiety acts as a versatile scaffold that can be readily functionalized, while the benzaldehyde group provides a convenient handle for introducing further complexity and diversity into the molecular design.

Role as a Kinase Inhibitor Precursor

Kinases are a class of enzymes that play a critical role in cell signaling pathways. Their dysregulation is a common feature in many cancers, making them a prime target for therapeutic intervention. Molecules derived from this compound are designed to fit into the ATP-binding pocket of specific kinases, inhibiting their function and disrupting the downstream signaling cascade that promotes tumor growth.

The following diagram illustrates a generic signal transduction pathway and the point of intervention for a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_pathway Signaling Cascade cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Promotes Inhibitor Kinase Inhibitor (Derived from Precursor) Inhibitor->RAF Blocks ATP Binding

References

The Discovery and Synthetic History of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde, a heterocyclic aromatic aldehyde, has emerged as a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive technical guide to its discovery, historical development, and synthetic methodologies. While a definitive "discovery" paper remains elusive in publicly accessible literature, its commercial availability points to established, albeit potentially proprietary, synthetic routes. This guide consolidates plausible synthetic strategies based on established pyrazole chemistry, outlines detailed experimental protocols, and presents relevant data in a structured format for researchers.

Introduction and Historical Context

The pyrazole moiety is a cornerstone in pharmaceutical development, present in a wide array of approved drugs. The substitution pattern on the pyrazole ring and its appendages dictates the molecule's pharmacological profile. The title compound, this compound (CAS No. 179055-27-7), combines the N-methylpyrazole core with a benzaldehyde functional group. This aldehyde moiety serves as a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Plausible Synthetic Pathways

Based on established principles of pyrazole synthesis, two primary retrosynthetic disconnections are considered for this compound.

Pathway A: Pyrazole Ring Formation via Condensation

This classical approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. The key challenge lies in the synthesis of the appropriately substituted dicarbonyl precursor.

Pathway B: C-C Bond Formation via Cross-Coupling

Modern synthetic methods allow for the construction of the biaryl system through cross-coupling reactions, such as the Suzuki or Stille coupling. This approach offers flexibility in the choice of coupling partners.

Detailed Experimental Protocols

While the original synthesis protocol is not publicly documented, the following represents a viable and well-established method for the synthesis of 3-aryl-1-methylpyrazoles, adapted for the target molecule.

Method: Suzuki Coupling of a Halopyrazole with 4-Formylphenylboronic Acid

This protocol describes a plausible synthesis starting from a halogenated pyrazole precursor.

Step 1: Synthesis of 3-Bromo-1-methyl-1H-pyrazole (Literature Precedent)

  • Materials: 3-Bromo-1H-pyrazole, Methyl iodide, Sodium hydride, Tetrahydrofuran (THF).

  • Procedure: To a stirred suspension of Sodium Hydride (1.1 eq.) in anhydrous THF at 0 °C, a solution of 3-bromo-1H-pyrazole (1.0 eq.) in THF is added dropwise. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of Methyl iodide (1.2 eq.). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Suzuki Coupling to Yield this compound

  • Materials: 3-Bromo-1-methyl-1H-pyrazole, 4-Formylphenylboronic acid, Palladium(II) acetate, Triphenylphosphine, Sodium carbonate, 1,4-Dioxane, Water.

  • Procedure: A mixture of 3-bromo-1-methyl-1H-pyrazole (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), Palladium(II) acetate (0.05 eq.), and Triphenylphosphine (0.1 eq.) is taken in a round-bottom flask. A solution of Sodium carbonate (2.0 eq.) in a 3:1 mixture of 1,4-dioxane and water is added. The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford this compound.

Data Presentation

As no specific experimental data for the discovery of this compound is available, the following table presents expected and reported data from commercial suppliers.

PropertyData
CAS Number 179055-27-7
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Off-white to yellow solid
Purity (Typical) ≥95%
¹H NMR (CDCl₃, 400 MHz) δ 10.0 (s, 1H), 7.9 (d, 2H), 7.7 (d, 2H), 7.4 (d, 1H), 6.8 (d, 1H), 3.9 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 191.5, 152.0, 137.5, 135.0, 130.0, 129.5, 126.0, 108.0, 39.0
Mass Spectrum (ESI-MS) m/z 187.08 [M+H]⁺

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_product Product 3_Bromo_1_methyl_1H_pyrazole 3-Bromo-1-methyl-1H-pyrazole Reaction_Conditions Pd(OAc)₂, PPh₃ Na₂CO₃, Dioxane/H₂O 90 °C 3_Bromo_1_methyl_1H_pyrazole->Reaction_Conditions 4_Formylphenylboronic_acid 4-Formylphenylboronic acid 4_Formylphenylboronic_acid->Reaction_Conditions Target_Compound This compound Reaction_Conditions->Target_Compound

Caption: Plausible Suzuki coupling pathway for the synthesis of the target compound.

Experimental Workflow Diagram

Experimental_Workflow Start Combine Reactants and Catalysts Degas Degas with Argon Start->Degas Heat Heat to 90 °C for 16h Degas->Heat Cooldown Cool to Room Temperature Heat->Cooldown Workup Aqueous Workup and Extraction Cooldown->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Biological Activities and Future Directions

To date, there is a lack of specific, publicly available data on the biological activities of this compound itself. Its primary role appears to be that of a versatile intermediate for the synthesis of more complex molecules. The pyrazole nucleus is a known pharmacophore, and derivatives of this compound could potentially exhibit a range of activities, including but not limited to:

  • Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors.

  • Antimicrobial Activity: The pyrazole scaffold is found in several antimicrobial agents.

  • Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown activity as ligands for CNS receptors.

Future research efforts should focus on utilizing this compound as a scaffold to generate libraries of novel compounds for biological screening. The aldehyde functionality allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Conclusion

While the initial discovery and historical development of this compound are not well-documented in accessible scientific literature, its importance as a synthetic intermediate is evident from its commercial availability. The synthetic protocols outlined in this guide, based on established chemical principles, provide a reliable foundation for its laboratory-scale preparation. The true potential of this compound lies in its utility as a starting material for the discovery of new chemical entities with valuable pharmacological properties. Further investigation into the biological activities of its derivatives is a promising avenue for future research and drug development.

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules. Its structure combines a substituted pyrazole, a key pharmacophore in many bioactive compounds, with a reactive benzaldehyde moiety suitable for further chemical transformations. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from commercially available 1-methyl-1H-pyrazole. The synthesis route involves a regioselective iodination of the pyrazole ring at the C3 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Overall Synthesis Workflow

The synthesis is performed in two primary stages:

  • Step 1: Directed Iodination. Synthesis of the key intermediate, 3-iodo-1-methyl-1H-pyrazole, via directed ortho-metalation of 1-methyl-1H-pyrazole.

  • Step 2: Suzuki-Miyaura Cross-Coupling. Palladium-catalyzed coupling of 3-iodo-1-methyl-1H-pyrazole with 4-formylphenylboronic acid to yield the target product.

Synthesis_Workflow Start 1-Methyl-1H-pyrazole Reagent1 1. LDA, THF, -78°C 2. Iodine (I₂) Start->Reagent1 Intermediate 3-Iodo-1-methyl-1H-pyrazole Reagent2 4-Formylphenylboronic Acid Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90°C Intermediate->Reagent2 FinalProduct This compound Reagent1->Intermediate Step 1: Iodination Reagent2->FinalProduct Step 2: Suzuki Coupling

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Iodo-1-methyl-1H-pyrazole

This procedure outlines the regioselective iodination of 1-methyl-1H-pyrazole at the C3 position using lithium diisopropylamide (LDA) as a strong base to facilitate deprotonation, followed by quenching with iodine.

Materials and Reagents:

ReagentM.W. ( g/mol )Molar Eq.AmountMoles (mmol)
Diisopropylamine101.191.202.52 mL18.0
n-Butyllithium (2.5 M in hexanes)64.061.106.60 mL16.5
1-Methyl-1H-pyrazole82.101.001.20 mL15.0
Iodine (I₂)253.811.204.57 g18.0
Tetrahydrofuran (THF), anhydrous--75 mL-
Saturated aq. Na₂S₂O₃--As needed-
Saturated aq. NH₄Cl--As needed-
Ethyl Acetate--As needed-
Brine--As needed-
Anhydrous Na₂SO₄--As needed-

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous tetrahydrofuran (50 mL) and diisopropylamine (2.52 mL, 18.0 mmol).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add n-butyllithium (2.5 M solution in hexanes, 6.60 mL, 16.5 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Deprotonation: Slowly add a solution of 1-methyl-1H-pyrazole (1.20 mL, 15.0 mmol) in anhydrous THF (10 mL) to the LDA solution at -78 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Iodination: Prepare a solution of iodine (4.57 g, 18.0 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and add water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 40 mL) to remove excess iodine, followed by brine (40 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/n-hexane, 1:4) to yield 3-iodo-1-methyl-1H-pyrazole as a slightly yellow oil.

    • Expected Yield: ~82%

Step 2: Suzuki-Miyaura Coupling for this compound

This procedure details the palladium-catalyzed cross-coupling of the synthesized 3-iodo-1-methyl-1H-pyrazole with commercially available 4-formylphenylboronic acid.

Materials and Reagents:

ReagentM.W. ( g/mol )Molar Eq.Amount (for 10 mmol scale)Moles (mmol)
3-Iodo-1-methyl-1H-pyrazole207.991.002.08 g10.0
4-Formylphenylboronic acid149.961.201.80 g12.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.730.05366 mg0.50
Potassium Carbonate (K₂CO₃)138.213.004.15 g30.0
1,4-Dioxane--40 mL-
Water (degassed)--10 mL-
Ethyl Acetate--As needed-
Brine--As needed-
Anhydrous MgSO₄--As needed-

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-iodo-1-methyl-1H-pyrazole (2.08 g, 10.0 mmol), 4-formylphenylboronic acid (1.80 g, 12.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and Pd(dppf)Cl₂ (366 mg, 0.50 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (eluent: gradient of 20% to 50% ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

    • Expected Yield: 70-90%

Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. The reagents used are hazardous, and their safety data sheets (SDS) should be consulted before use.

Derivatization of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde, a versatile scaffold in medicinal chemistry. The pyrazole moiety is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The aldehyde functional group of the title compound serves as a key handle for introducing molecular diversity through various chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This guide focuses on three principal derivatization strategies: reductive amination, Wittig reaction, and aldol condensation. For each method, a detailed protocol is provided, followed by quantitative data on the biological activities of representative derivatives and an overview of the relevant signaling pathways.

Application as Kinase Inhibitors via Reductive Amination

The introduction of amine functionalities through reductive amination of this compound can lead to potent kinase inhibitors. Pyrazole-based compounds have been successfully developed as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK), which is implicated in inflammatory diseases and cancer.[1]

Quantitative Data: JNK Inhibition
Compound IDDerivative StructureTarget KinaseIC50 (µM)Reference
1a 4-((Anilinomethyl)-1-methyl-1H-pyrazol-3-yl)pyridineJNK30.16[1]
1b 4-((Anilinomethyl)-1-methyl-1H-pyrazol-3-yl)-5-chloropyridineJNK30.08[1]
1c 4-(((4-fluoroanilino)methyl)-1-methyl-1H-pyrazol-3-yl)pyridineJNK3>20[1]
Experimental Protocol: Reductive Amination

This protocol describes the synthesis of anilinomethyl-pyrazole derivatives from this compound.

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of this compound (1.0 mmol) and the desired aniline (1.2 mmol) in anhydrous 1,2-dichloroethane (35 mL), add sodium triacetoxyborohydride (1.4 mmol).

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL).

  • Extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired anilinomethyl-pyrazole derivative.

Signaling Pathway: JNK Signaling

Derivatives of this compound can act as JNK inhibitors, thereby modulating downstream signaling events involved in inflammation and apoptosis.

JNK_Signaling Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Pyrazole_Derivative Pyrazole Derivative (Inhibitor) Pyrazole_Derivative->JNK Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation

JNK Signaling Pathway Inhibition

Application as Antibacterial Agents via Reductive Amination

The same reductive amination strategy can be employed to synthesize potent antibacterial agents. By reacting this compound with various anilines, compounds with significant activity against Gram-positive bacteria, including resistant strains, can be obtained. The mechanism of action for some of these pyrazole derivatives has been identified as the inhibition of DNA gyrase.[6][7]

Quantitative Data: Antibacterial Activity (MIC)
Compound IDAniline MoietyS. aureus (MIC, µg/mL)E. faecalis (MIC, µg/mL)Reference
2a 4-Trifluoromethylaniline3.1253.125[2]
2b 3-Chloro-4-fluoroaniline0.781.56[2]
2c 3,5-Bis(trifluoromethyl)aniline0.780.78[2]

Experimental Workflow: Antibacterial Agent Synthesis

Antibacterial_Workflow Start This compound + Substituted Aniline Reaction Reductive Amination (STAB, DCE) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Pyrazole Derivative Purification->Product Testing Antimicrobial Activity Testing (MIC) Product->Testing DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP hydrolysis ATP ATP ATP->DNA_Gyrase binds to GyrB Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase substrate Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->DNA_Gyrase inhibits ATP binding Cell_Death Bacterial Cell Death Replication_Transcription->Cell_Death

References

Application Notes and Protocols: Knoevenagel Condensation with 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction involving 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde and various active methylene compounds. This reaction is a cornerstone of carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds which are pivotal intermediates in the development of novel therapeutics. The pyrazole moiety is a well-established pharmacophore, and its incorporation into larger molecules via the Knoevenagel condensation offers a versatile strategy for generating libraries of compounds with potential biological activity.

The protocols outlined below are representative and may require optimization for specific laboratory conditions and scales.

General Reaction Scheme

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] The reaction is typically catalyzed by a weak base.

Figure 1: General Reaction Scheme

Caption: Knoevenagel condensation of this compound.

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds. These values are based on typical results for similar aromatic aldehydes and may vary.

Table 1: Reaction with Malononitrile

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Piperidine (10)EthanolReflux2 - 485 - 95
Ammonium Acetate (20)Acetic Acid1001 - 380 - 90
Boric Acid (10)EthanolReflux3 - 575 - 85

Table 2: Reaction with Ethyl Cyanoacetate

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Piperidine (10)EthanolReflux4 - 680 - 90
Sodium Acetate (20)Acetic Acid1103 - 575 - 85
L-Proline (15)DMSO806 - 870 - 80

Table 3: Reaction with Barbituric Acid

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Piperidine (10)Water/Ethanol (1:1)Reflux2 - 490 - 98
Acetic AcidAcetic Acid1001 - 288 - 95
None (thermal)Water1004 - 680 - 90

Experimental Protocols

Protocol 1: Synthesis of 2-((4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Add cold water to the concentrated mixture to induce precipitation.

  • Filter the solid, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the purified 2-((4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methylene)malononitrile.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-(1-methyl-1H-pyrazol-3-yl)phenyl)acrylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Sodium Acetate

  • Glacial Acetic Acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Combine this compound (1.0 eq), ethyl cyanoacetate (1.2 eq), and sodium acetate (0.2 eq) in a round-bottom flask.

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to 110°C and stir for 3-5 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Stir the aqueous mixture until a solid precipitate forms.

  • Collect the solid by filtration and wash thoroughly with water to remove acetic acid and sodium acetate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Dry the purified crystals under vacuum.

Visualizations

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of well-defined steps, initiated by the deprotonation of the active methylene compound.

G A Active Methylene Compound (Z-CH2-Z') B Carbanion (Z-CH--Z') A->B Base D Tetrahedral Intermediate (Ar-CH(O-)-CH(Z)-Z') B->D Nucleophilic Attack C Aldehyde (Ar-CHO) C->D E Aldol Adduct (Ar-CH(OH)-CH(Z)-Z') D->E Protonation F α,β-Unsaturated Product (Ar-CH=C(Z)-Z') E->F Dehydration (-H2O)

Caption: General mechanism of the Knoevenagel condensation.

Experimental Workflow

A typical workflow for the synthesis and purification of Knoevenagel condensation products is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Combine Aldehyde, Active Methylene Compound, and Catalyst in Solvent B Heat and Stir (e.g., Reflux) A->B C Monitor by TLC B->C D Cool Reaction Mixture C->D Reaction Complete E Induce Precipitation (e.g., add water) D->E F Filter Solid Product E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Recrystallize (optional) H->I J J I->J Characterize Product (NMR, IR, MS, m.p.)

Caption: Experimental workflow for Knoevenagel condensation.

Drug Development Logic

The synthesized compounds can be subjected to a screening cascade to identify potential drug candidates.

G A Synthesize Library of Pyrazole Derivatives via Knoevenagel Condensation B Primary Screening (e.g., In vitro enzyme assays, cell-based assays) A->B C Identify 'Hits' (Compounds with desired activity) B->C D Secondary Screening (Dose-response, selectivity) C->D E Lead Optimization (Structure-Activity Relationship studies) D->E F In vivo Studies (Animal models) E->F G Preclinical Development F->G

Caption: Logical flow for compound screening in drug development.

References

Application Notes and Protocols: Reductive Amination of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, "4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde," with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. The pyrazole moiety is a privileged scaffold in numerous pharmacologically active compounds, and the ability to efficiently introduce diverse amine functionalities via reductive amination is critical for the generation of compound libraries for drug discovery.

This document provides detailed protocols and a summary of reaction conditions for the reductive amination of pyrazole aldehydes, using "this compound" as a representative substrate. The conditions outlined are based on established literature precedents for structurally similar pyrazole carbaldehydes.

Comparative Data of Reductive Amination Conditions

The following table summarizes various conditions for the reductive amination of a representative pyrazole carbaldehyde, 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde, with a selection of primary and secondary amines. This data is extrapolated from a study by Simenel et al. and serves as a valuable guide for selecting appropriate reaction parameters.[1][2]

EntryAmineReducing AgentSolventTime (h)Yield (%)
1AnilineSodium triacetoxyborohydride1,2-Dichloroethane185
24-MethoxyanilineSodium triacetoxyborohydride1,2-Dichloroethane187
34-NitroanilineSodium triacetoxyborohydride1,2-Dichloroethane375
4BenzylamineSodium triacetoxyborohydride1,2-Dichloroethane1.590
5MorpholineSodium triacetoxyborohydride1,2-Dichloroethane292
6PiperidineSodium triacetoxyborohydride1,2-Dichloroethane295
7N-MethylanilineSodium triacetoxyborohydride1,2-Dichloroethane2.588

Experimental Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product Aldehyde This compound Mixing Combine Aldehyde and Amine in Solvent Aldehyde->Mixing Amine Primary or Secondary Amine (R1R2NH) Amine->Mixing ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Reduction Add Reducing Agent and Stir ReducingAgent->Reduction Solvent Anhydrous Solvent (e.g., DCE) Solvent->Mixing ImineFormation In situ Imine/Iminium Ion Formation Mixing->ImineFormation Stir at RT ImineFormation->Reduction Workup Aqueous Work-up and Extraction Reduction->Workup Reaction complete Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct Substituted Amine Purification->FinalProduct

Caption: General workflow for the reductive amination of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes.[1][2]

Materials:

  • This compound

  • Selected primary or secondary amine (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 equivalents)[1][2][3]

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous 1,2-dichloroethane (35 mL) in a round-bottom flask, add the desired amine (1.2 mmol).

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.4 mmol) in one portion.

  • Reaction: Stir the resulting mixture at room temperature. For less reactive amines or aldehydes, the mixture can be heated to reflux.[1][2] Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 1 to 3 hours.[1][2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure amine.

Signaling Pathway and Logical Relationships

G Aldehyde This compound Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Amine (R1R2NH) Amine->Imine + H2O Product Target Amine Imine->Product Reduction ReducingAgent NaBH(OAc)3 Hydride Hydride (H-) ReducingAgent->Hydride delivers Hydride->Imine attacks

Caption: Key steps in the reductive amination pathway.

Discussion

Sodium triacetoxyborohydride is a mild and selective reducing agent, making it particularly suitable for the reductive amination of a wide range of aldehydes and ketones.[3] It is generally preferred over other reagents like sodium cyanoborohydride due to its lower toxicity and often provides cleaner reactions and higher yields. The reaction is tolerant of various functional groups, which is a significant advantage in the synthesis of complex molecules.[3]

For aldehydes that are prone to dialkylation when reacted with primary amines, a stepwise procedure can be employed. This involves the initial formation and isolation of the imine, followed by its reduction with a less hindered reducing agent like sodium borohydride (NaBH₄).[3]

The choice of solvent can also influence the reaction outcome. While 1,2-dichloroethane is commonly used, other solvents such as tetrahydrofuran (THF) and acetonitrile have also been successfully employed.[3] For greener chemistry approaches, alternative solvents and catalysts are continually being explored.

Conclusion

The reductive amination of "this compound" is a highly efficient and versatile method for synthesizing a diverse array of substituted amines. By selecting the appropriate amine, reducing agent, and reaction conditions, researchers can readily access novel pyrazole-containing compounds with potential applications in drug discovery and development. The provided protocols and data serve as a practical guide for the successful implementation of this important transformation.

References

Application Notes and Protocols for the Synthesis of Pyrazoline Derivatives Using 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel pyrazoline derivatives utilizing 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde as a key starting material. Pyrazoline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of the 1-methyl-1H-pyrazole moiety is anticipated to modulate the pharmacological profile of the resulting pyrazoline derivatives, potentially leading to the discovery of new therapeutic agents.

Introduction

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are typically synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives. The chalcone precursors are readily prepared via a Claisen-Schmidt condensation between an appropriate aldehyde and a ketone.

This compound is a valuable building block in medicinal chemistry, serving as an important intermediate in the synthesis of kinase inhibitors for cancer therapy. Its use in the synthesis of pyrazoline derivatives opens avenues for the development of novel compounds with potential therapeutic applications.

General Synthesis Scheme

The synthesis of pyrazoline derivatives from this compound typically follows a two-step procedure as outlined below. The first step is a Claisen-Schmidt condensation to form the intermediate chalcone, followed by a cyclization reaction with a hydrazine derivative to yield the final pyrazoline.

Synthesis_Workflow reagent1 This compound intermediate Chalcone Intermediate reagent1->intermediate Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH) reagent2 Substituted Acetophenone reagent2->intermediate reagent3 Hydrazine Derivative (e.g., Hydrazine Hydrate) product Pyrazoline Derivative reagent3->product intermediate->product Cyclization (e.g., Acetic Acid, Ethanol, Reflux)

Caption: General workflow for the synthesis of pyrazoline derivatives.

Experimental Protocols

The following are representative protocols for the synthesis of pyrazoline derivatives from this compound.

Protocol 1: Synthesis of Chalcone Intermediate

This protocol describes the Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-40%)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this stirred solution, add the aqueous NaOH or KOH solution dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid (the chalcone) is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of Pyrazoline Derivative

This protocol outlines the cyclization of the chalcone intermediate with a hydrazine derivative to form the pyrazoline.

Materials:

  • Chalcone intermediate from Protocol 1

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or glacial acetic acid

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the chalcone intermediate in a suitable solvent such as ethanol or glacial acetic acid.

  • Add an excess of hydrazine hydrate (or an equimolar amount of a substituted hydrazine) to the solution.[2]

  • Reflux the reaction mixture for 4-12 hours. The reaction progress can be monitored by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The solid pyrazoline derivative that precipitates is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Data Presentation

Table 1: Representative Data for Chalcone Synthesis

Acetophenone DerivativeProductYield (%)Melting Point (°C)
Acetophenone(E)-1-phenyl-3-(4-(1-methyl-1H-pyrazol-3-yl)phenyl)prop-2-en-1-one85-95120-125
4'-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(4-(1-methyl-1H-pyrazol-3-yl)phenyl)prop-2-en-1-one80-90140-145
4'-Methoxyacetophenone(E)-1-(4-methoxyphenyl)-3-(4-(1-methyl-1H-pyrazol-3-yl)phenyl)prop-2-en-1-one88-98130-135

Table 2: Representative Data for Pyrazoline Synthesis

Chalcone IntermediateHydrazine DerivativeProductYield (%)Melting Point (°C)
From AcetophenoneHydrazine Hydrate5-(4-(1-methyl-1H-pyrazol-3-yl)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole70-85150-155
From 4'-ChloroacetophenoneHydrazine Hydrate3-(4-chlorophenyl)-5-(4-(1-methyl-1H-pyrazol-3-yl)phenyl)-4,5-dihydro-1H-pyrazole65-80165-170
From AcetophenonePhenylhydrazine5-(4-(1-methyl-1H-pyrazol-3-yl)phenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole75-90175-180

Table 3: Representative Spectroscopic Data for a Pyrazoline Derivative

Product: 5-(4-(1-methyl-1H-pyrazol-3-yl)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Spectral Data TypeCharacteristic Peaks
¹H NMR (CDCl₃, ppm)δ 3.0-3.2 (dd, 1H, pyrazoline H-4a), 3.6-3.8 (dd, 1H, pyrazoline H-4b), 3.9 (s, 3H, N-CH₃), 5.2-5.4 (dd, 1H, pyrazoline H-5), 6.3 (d, 1H, pyrazole H-4), 7.2-7.8 (m, Ar-H), 7.4 (d, 1H, pyrazole H-5)
¹³C NMR (CDCl₃, ppm)δ 38 (N-CH₃), 42 (pyrazoline C-4), 60 (pyrazoline C-5), 105 (pyrazole C-4), 125-140 (Ar-C), 150 (pyrazole C-5), 152 (pyrazole C-3), 155 (pyrazoline C-3)

Potential Biological Activities and Signaling Pathways

Pyrazoline and pyrazole derivatives are known to exhibit a wide range of biological activities, often through the modulation of specific signaling pathways. For instance, some pyrazole-containing compounds have been shown to act as inhibitors of kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways can be a valuable strategy in cancer therapy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription ligand Growth Factor ligand->receptor pyrazoline Pyrazoline Derivative (Kinase Inhibitor) pyrazoline->raf Inhibition pyrazoline->pi3k Inhibition

Caption: Potential inhibition of kinase signaling pathways by pyrazoline derivatives.

Conclusion

The use of this compound as a precursor for the synthesis of novel pyrazoline derivatives presents a promising strategy for the development of new chemical entities with potential therapeutic value. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of this class of compounds. Further investigation into the structure-activity relationships of these derivatives may lead to the identification of potent and selective drug candidates.

References

Application Notes and Protocols for "4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde" in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of the chemical intermediate, 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde , in the synthesis of novel agrochemicals. While direct, publicly available examples of commercialized agrochemicals synthesized from this specific starting material are limited, its structural motifs are present in numerous patented and researched compounds, particularly in the development of insecticides. The pyrazole ring, combined with a functionalized benzaldehyde, serves as a versatile scaffold for creating compounds with potent biological activity.

Overview of Synthetic Utility

The aldehyde functional group on the phenyl ring of "this compound" is a key reactive site for a variety of chemical transformations. This allows for the construction of more complex molecules with diverse functionalities, a crucial aspect in the discovery of new active ingredients for crop protection. The primary synthetic routes involve the condensation of the aldehyde with various nucleophiles to form Schiff bases, or its conversion into other functional groups that can undergo further reactions.

Application in Insecticide Synthesis

The 1-methyl-pyrazole moiety is a well-established pharmacophore in a number of commercial insecticides. While a direct synthesis from "this compound" is not explicitly detailed in the provided search results, the logical synthetic pathways point towards its use in creating analogues of existing insecticidal classes.

A plausible application is in the synthesis of pyrazole-based insecticides that target the insect nervous system. The general workflow for the discovery and development of such insecticides is outlined below.

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Development Phase start Identify Target Pest and Biological Pathway library Synthesize Library of Pyrazole Derivatives start->library Design Scaffold screening High-Throughput Screening for Insecticidal Activity library->screening hit Hit Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization for Potency and Safety sar->lead candidate Selection of Development Candidate lead->candidate formulation Formulation Development candidate->formulation field_trials Field Trials formulation->field_trials registration Regulatory Registration field_trials->registration

Caption: Workflow for the discovery and development of novel pyrazole-based insecticides.

Experimental Protocols

While a specific protocol starting from "this compound" is not available in the provided search results, a general and representative experimental protocol for a key synthetic transformation of a similar pyrazole-aldehyde is presented below. This protocol describes the synthesis of a pyrazole oxime ether, a common intermediate in the synthesis of certain agrochemicals.

Protocol: Synthesis of a Pyrazole Oxime Ether Derivative

This protocol is a representative example of how an aldehyde functionality on a pyrazole scaffold can be elaborated.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Pyridine

  • An appropriate alkyl or aryl halide (e.g., benzyl bromide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Synthesis of the Oxime

  • To a solution of this compound (1.0 eq) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.

Step 2: Synthesis of the Oxime Ether

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF (5 volumes) at 0 °C, add a solution of the oxime from Step 1 (1.0 eq) in anhydrous DMF (5 volumes) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole oxime ether.

Quantitative Data

No specific quantitative data for agrochemicals synthesized directly from "this compound" is available in the provided search results. However, for context, representative biological activity data for other pyrazole-based agrochemicals are presented in the table below. This data illustrates the range of potencies that can be achieved with the pyrazole scaffold.

Compound ClassTarget OrganismBiological Activity
Pyrazole Carboxamide FungicideBotrytis cinereaIC50 = 0.5 - 5 µg/mL
Phenylpyrazole InsecticideSpodoptera exiguaLC50 = 0.1 - 1.0 mg/L
Pyrazole HerbicideEchinochloa crus-galliEC50 = 10 - 100 g/ha

Note: The data presented in this table is for illustrative purposes and does not represent compounds synthesized from "this compound".

Signaling Pathway

Many pyrazole-based insecticides, such as fipronil, act on the central nervous system of insects by blocking GABA-gated chloride channels. This leads to hyperexcitation and eventual death of the insect. The following diagram illustrates this mode of action.

G cluster_membrane Postsynaptic Membrane gaba_receptor GABA Receptor/Chloride Channel cl_ion Cl- Ions gaba_receptor->cl_ion Opens Channel hyper Hyperexcitation and Nerve Impulse Transmission gaba_receptor->hyper Prevents Cl- influx, leading to hyperexcitation cl_ion->hyper Influx leads to hyperpolarization (Inhibition) gaba GABA Neurotransmitter gaba->gaba_receptor Binds to insecticide Pyrazole Insecticide insecticide->gaba_receptor Blocks Channel death Insect Death hyper->death

Caption: Mode of action of pyrazole insecticides on the insect GABA receptor.

Troubleshooting & Optimization

How to increase the yield of "4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis and increase the yield of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a halogenated 1-methyl-1H-pyrazole (such as 3-bromo- or 3-iodo-1-methyl-1H-pyrazole) with 4-formylphenylboronic acid. The reaction is favored for its high functional group tolerance and generally good yields.

Q2: Which starting materials are required for the Suzuki-Miyaura synthesis of this compound?

A2: The key starting materials are:

  • A halogenated 1-methyl-1H-pyrazole, with 3-bromo-1-methyl-1H-pyrazole or 3-iodo-1-methyl-1H-pyrazole being common choices.

  • 4-Formylphenylboronic acid or its corresponding boronate esters.

  • A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂).

  • A suitable base, for instance, potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).

  • An appropriate solvent system, often a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water.

Q3: What are the common side reactions that can lower the yield of the desired product?

A3: Several side reactions can compete with the desired cross-coupling, leading to a reduced yield. The most common include:

  • Dehalogenation: The halogenated pyrazole starting material can be reduced, leading to the formation of 1-methyl-1H-pyrazole. This is more frequently observed with iodo-pyrazoles compared to bromo- or chloro-pyrazoles.[1][2]

  • Homo-coupling: The 4-formylphenylboronic acid can couple with itself to form a biphenyl byproduct.

  • Protodeboronation: The boronic acid can be protonated and lose its boron moiety, rendering it inactive for the cross-coupling reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Palladium(0) catalyst may have oxidized. 2. Inappropriate Base: The chosen base may be too weak or not sufficiently soluble. 3. Low Reaction Temperature: The reaction may require higher thermal energy. 4. Poor Quality Reagents: Starting materials or solvents may be impure or contain water.1. Use a fresh batch of catalyst or consider using a more stable pre-catalyst. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). 2. Switch to a stronger or more soluble base. For pyrazole substrates, K₃PO₄ is often a good choice. Ensure the base is finely powdered. 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can also be effective for rapid optimization. 4. Ensure starting materials are pure and solvents are anhydrous and degassed.
Significant Dehalogenation of Pyrazole Starting Material 1. Reactive Halogen: Iodopyrazoles are more prone to dehalogenation than bromopyrazoles. 2. Reaction Conditions: Certain ligands and high temperatures can promote this side reaction.1. If using an iodopyrazole, consider switching to the corresponding bromopyrazole.[1][2] 2. Screen different phosphine ligands. Sometimes, a less electron-rich ligand can disfavor the dehalogenation pathway. Optimize the reaction temperature to the lowest effective point.
Presence of Homo-coupled Boronic Acid Byproduct 1. Oxygen in the Reaction: Trace amounts of oxygen can promote the homo-coupling of boronic acids. 2. High Catalyst Loading: Excessive catalyst can sometimes lead to increased side reactions.1. Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere. 2. Reduce the catalyst loading to the minimum effective amount (e.g., 1-3 mol%).
Difficulty in Product Purification 1. Co-elution with Starting Materials or Byproducts: The product may have a similar polarity to other components in the mixture. 2. Formation of Palladium Black: Precipitation of palladium can complicate workup and purification.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. If the aldehyde is problematic, it can be converted to a different functional group post-reaction for easier purification, followed by regeneration. 2. Filter the reaction mixture through a pad of celite before aqueous workup to remove precipitated palladium.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general starting point for the synthesis of this compound.

Materials:

  • 3-Bromo-1-methyl-1H-pyrazole

  • 4-Formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-1-methyl-1H-pyrazole (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add Pd(PPh₃)₄ (0.05 eq.).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Reaction Parameters

The following table summarizes key parameters that can be adjusted to optimize the yield of this compound. The indicated effects are general trends observed in similar Suzuki-Miyaura couplings of nitrogen-containing heterocycles.

Parameter Variation Potential Effect on Yield Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhos Pd G2Pre-catalysts like XPhos Pd G2 can be more effective for challenging substrates and may give higher yields.Catalyst choice is crucial and often substrate-dependent.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is often superior for N-heterocyclic substrates, leading to improved yields.The base must be sufficiently strong and soluble.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OThe solvent system affects the solubility of reagents and can influence reaction rates and side reactions.Dioxane/water is a common and effective system.
Temperature 80 °C, 100 °C, 120 °CHigher temperatures generally increase the reaction rate but can also lead to more byproduct formation.The optimal temperature should be determined experimentally.
Pyrazole Halide 3-Iodo-1-methyl-1H-pyrazole, 3-Bromo-1-methyl-1H-pyrazoleBromo-derivatives are often less prone to dehalogenation, potentially leading to higher yields of the desired product.[1][2]Iodo-derivatives are more reactive but can be less stable.

Visualizations

Experimental_Workflow General Experimental Workflow for Synthesis reagents Combine Reactants: - 3-Halo-1-methyl-1H-pyrazole - 4-Formylphenylboronic acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) setup Reaction Setup: - Inert Atmosphere (N2/Ar) - Add Degassed Solvents (e.g., Dioxane/Water) reagents->setup reaction Heating & Stirring: - 90-100 °C - Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes solution_catalyst Use fresh catalyst or a pre-catalyst. check_catalyst->solution_catalyst No check_temp Is the temperature optimal? check_base->check_temp Yes solution_base Switch to a stronger/more soluble base (e.g., K3PO4). check_base->solution_base No check_reagents Are reagents pure and solvents dry/degassed? check_temp->check_reagents Yes solution_temp Increase temperature incrementally. check_temp->solution_temp No solution_reagents Purify starting materials and use anhydrous/degassed solvents. check_reagents->solution_reagents No

Caption: A troubleshooting flowchart for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of Crude "4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude "4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde" by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of pyrazole derivatives and aromatic aldehydes.[1][2][3][4] Its slightly acidic nature is generally suitable for these compounds. However, if you observe degradation of your compound on the silica, you may consider using deactivated silica gel or an alternative stationary phase like alumina.

Q2: Which solvent system (mobile phase) is best for the purification?

A2: A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is a good starting point. The optimal ratio will depend on the impurities present in your crude mixture. It is highly recommended to first determine the best solvent system by thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.25-0.35 for the desired compound to ensure good separation.

Q3: My compound is not dissolving in the initial non-polar solvent for loading. What should I do?

A3: If your crude product has poor solubility in the initial eluent (e.g., high hexane concentration), you have two main options:

  • Wet Loading with a Stronger Solvent: Dissolve the sample in a minimum amount of a more polar solvent in which it is soluble (e.g., dichloromethane or a small amount of ethyl acetate).[5] Use the smallest volume possible to ensure a narrow band at the start of the chromatography.

  • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[6] This method is often preferred when the compound has low solubility in the mobile phase.[6]

Q4: The separation between my desired product and an impurity is poor. How can I improve it?

A4: To improve poor separation, you can:

  • Optimize the Solvent System: Try a shallower gradient or isocratic elution with a solvent system that gives a larger difference in Rf values between your product and the impurity on TLC.

  • Adjust the Flow Rate: A slower flow rate can sometimes improve resolution.

  • Increase the Column Length/Amount of Silica: A longer column or a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight) can enhance separation.

Q5: My compound seems to be stuck on the column and won't elute. What could be the reason?

A5: This could be due to several factors:

  • Compound Degradation: The compound may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.

  • Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound. Gradually increase the polarity of your eluent.

  • Strong Interaction with Silica: The pyrazole nitrogen and the aldehyde oxygen can interact strongly with the silanol groups of the silica. Adding a small amount of a competitive polar solvent like methanol to your eluent can help.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product elutes too quickly (high Rf) The eluent is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product does not move from the baseline (low Rf) The eluent is not polar enough.Gradually increase the proportion of the polar solvent in your mobile phase.
Poor separation of spots (co-elution) Inappropriate solvent system. The column is overloaded. The flow rate is too fast.Test different solvent systems using TLC to maximize the difference in Rf values. Use a larger column with more silica gel relative to the amount of crude product. Reduce the flow rate of the eluent.
Streaking or tailing of spots on TLC and column The sample is too concentrated during loading. The compound is interacting too strongly with the silica gel.Dilute the sample before loading or use the dry loading method.[6] Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the eluent, depending on the nature of your compound and impurities.
Cracks or channels in the silica bed Improper packing of the column. The column ran dry.Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
No compound is recovered from the column The compound may have degraded on the silica gel. The compound is colorless and was missed during fraction collection.Check for compound stability on a TLC plate. Concentrate all fractions and re-analyze by TLC.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol is a general guideline and may need to be optimized based on the specific impurities in your crude "this compound".

1. Materials:

  • Crude "this compound"

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other moderately polar solvent)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1).

    • Identify the solvent system that provides an Rf value of ~0.3 for the desired product and good separation from impurities.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20%, 30%, etc., ethyl acetate in hexane) if necessary to elute the desired compound.

    • Monitor the elution by spotting fractions on TLC plates and visualizing under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified "this compound".

Data Presentation

The choice of eluent composition is critical for successful separation. The following table provides an example of how Rf values might change with varying solvent polarity for the target compound and common impurities.

Eluent System (Hexane:Ethyl Acetate)Rf of "this compound"Rf of Non-polar ImpurityRf of Polar ImpurityComments
9:10.150.500.02Product is moving too slowly.
4:1 0.30 0.75 0.08 Good separation. Ideal for elution.
2:10.550.900.25Product is moving too quickly, potential for co-elution with less polar impurities.
1:10.75>0.950.50Poor separation, all compounds elute quickly.

Visualizations

Troubleshooting Workflow for Column Chromatography

Troubleshooting_Workflow start Start Purification tlc Perform TLC to find optimal eluent start->tlc pack_column Pack column with silica gel tlc->pack_column load_sample Load crude sample pack_column->load_sample elute Elute with chosen solvent system load_sample->elute analyze_fractions Analyze fractions by TLC elute->analyze_fractions problem Problem with Separation? analyze_fractions->problem high_rf High Rf (Product elutes too fast) problem->high_rf Yes low_rf Low Rf (Product stuck on column) problem->low_rf Yes poor_sep Poor Separation (Co-elution) problem->poor_sep Yes streaking Streaking/Tailing problem->streaking Yes combine Combine pure fractions problem->combine No dec_polarity Decrease Eluent Polarity high_rf->dec_polarity inc_polarity Increase Eluent Polarity low_rf->inc_polarity optimize_eluent Optimize Eluent / Use Gradient poor_sep->optimize_eluent check_loading Check Sample Loading / Use Dry Loading streaking->check_loading dec_polarity->elute inc_polarity->elute optimize_eluent->elute check_loading->load_sample evaporate Evaporate solvent combine->evaporate end Pure Product evaporate->end

Caption: A flowchart outlining the troubleshooting steps for common issues encountered during column chromatography.

Logical Relationship of Purification Steps

Purification_Steps cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Packing Column Packing TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Product_Isolation Product Isolation Fraction_Analysis->Product_Isolation Pure_Product Pure Product Product_Isolation->Pure_Product

Caption: The logical workflow for the purification of the target compound, from crude material to the final pure product.

References

Technical Support Center: Recrystallization of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

Q1: What is the most critical first step in developing a recrystallization protocol for a new compound like this compound?

A1: The most crucial initial step is to perform small-scale solubility tests with a variety of solvents to identify a suitable one. An ideal solvent will dissolve the compound completely when hot but sparingly when cold.[1] This temperature-dependent solubility is the fundamental principle of recrystallization.[1] The "like dissolves like" principle can be a useful starting point; given the structure of this compound, which contains both aromatic and heterocyclic components, solvents of intermediate polarity should be investigated.[2]

Q2: My compound is not crystallizing upon cooling. What should I do?

A2: Failure to crystallize upon cooling is a common issue that can be due to supersaturation or using an excessive amount of solvent.[2][3] Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[2]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[2]

  • Reducing Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

  • Cooling Further: Try cooling the solution in an ice bath to further decrease the solubility of your compound.

Q3: The compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling.[3][4] This often happens when the boiling point of the solvent is higher than the melting point of the compound. To remedy this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point.

  • Allow the solution to cool more slowly to encourage the formation of crystals rather than an oil.[3]

Q4: The yield of my recrystallization is very low. What are the potential causes?

A4: A low yield can result from several factors[2][4]:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[1]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize along with the impurities.

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[2]

Q5: What are some recommended starting solvents to test for the recrystallization of this compound?

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, and acetonitrile.

  • Solvent Mixtures: Ethanol/water, ethyl acetate/hexane, or acetone/hexane. When using a solvent pair, dissolve the compound in a minimum of the "good" solvent (in which it is more soluble) and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.

Experimental Protocol: Solvent Screening for Recrystallization

This protocol outlines a general method for determining the optimal solvent for the recrystallization of this compound.

  • Preparation: Place a small amount (e.g., 20-30 mg) of the crude compound into several different test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, hexane, water) dropwise, vortexing after each addition, until a total of 0.5 mL has been added. Observe and record the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.[1]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the compound fully dissolves. Record the approximate volume of solvent required.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form.

  • Ice Bath: If no crystals form at room temperature, place the test tube in an ice bath for 15-20 minutes.

  • Evaluation: The best solvent is one that dissolves the compound when hot but yields a large amount of pure crystals upon cooling.

Data Presentation: Solvent Selection Guide

Solvent ClassExample SolventsPolarityTypical Applicability for Aromatic/Heterocyclic Aldehydes
AlcoholsMethanol, EthanolHighOften good solvents for moderately polar compounds. Ethanol is a common choice for recrystallizing pyrazole derivatives.[5][9]
EstersEthyl AcetateMediumGood for compounds of intermediate polarity. Often used in a solvent pair with a non-polar solvent like hexane.[7][8]
KetonesAcetoneMediumSimilar to esters, useful for moderately polar compounds.
HydrocarbonsHexane, HeptaneLowGenerally used as the "poor" solvent in a solvent mixture to induce crystallization.
EthersDiethyl Ether, THFLow-MediumCan be effective, sometimes in combination with other solvents.
NitrilesAcetonitrileHighCan be a good solvent for polar compounds.
WaterWaterVery HighTypically used as the "poor" solvent with a water-miscible organic solvent like ethanol for moderately polar compounds.

Visualization

Recrystallization_Workflow cluster_selection Solvent Selection cluster_procedure Recrystallization Procedure cluster_troubleshooting Troubleshooting Solubility_Test Perform Small-Scale Solubility Tests Ideal_Solvent Identify Ideal Solvent (Soluble Hot, Insoluble Cold) Solubility_Test->Ideal_Solvent Evaluate Dissolve Dissolve Crude Compound in Minimum Hot Solvent Ideal_Solvent->Dissolve Filter Hot Filtration (if insoluble impurities) Dissolve->Filter Cool Cool Slowly to Room Temperature Filter->Cool Crystallize Induce Crystallization (if necessary) Cool->Crystallize No_Crystals No Crystals Form Cool->No_Crystals Oiling_Out Compound Oils Out Cool->Oiling_Out Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Low_Yield Low Yield Dry->Low_Yield

Caption: Workflow for developing a recrystallization protocol.

References

Technical Support Center: Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on identifying and mitigating the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a 3-halo-1-methyl-1H-pyrazole (typically 3-bromo- or 3-iodo-1-methyl-1H-pyrazole) with 4-formylphenylboronic acid in the presence of a suitable base and phosphine ligand.

Q2: What are the primary side products I should be aware of during the synthesis of this compound via Suzuki-Miyaura coupling?

A2: The main side products encountered in this synthesis are:

  • Homocoupling of 4-formylphenylboronic acid: This results in the formation of 4,4'-biphenyldicarboxaldehyde.

  • Protodeboronation of 4-formylphenylboronic acid: This leads to the formation of benzaldehyde.

  • Dehalogenation of the pyrazole starting material: This produces 1-methyl-1H-pyrazole.

Q3: How can I detect the presence of these side products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the detection and identification of side products. Thin-Layer Chromatography (TLC) can provide a quick assessment of the reaction's progress and the presence of multiple components. For detailed structural elucidation and quantification, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q4: Are there any general strategies to minimize the formation of these side products?

A4: Yes, several strategies can be employed:

  • Careful selection of catalyst and ligand: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling and suppress side reactions like dehalogenation.

  • Optimization of the base: The choice and concentration of the base can significantly impact the reaction outcome. Weaker inorganic bases are often preferred to minimize dehalogenation.

  • Control of reaction temperature: Higher temperatures can sometimes favor the formation of side products.

  • Use of anhydrous solvents: The presence of water can contribute to protodeboronation.

  • Slow addition of reagents: In some cases, slow addition of the boronic acid can minimize its homocoupling.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Significant Formation of 4,4'-Biphenyldicarboxaldehyde (Homocoupling)

Symptoms:

  • TLC/HPLC analysis shows a significant peak corresponding to the homocoupling product.

  • The isolated yield of this compound is lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
High concentration of boronic acid Consider adding the 4-formylphenylboronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration.
Presence of oxygen Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can promote homocoupling.
Inappropriate catalyst/ligand system Screen different palladium catalysts and phosphine ligands. Some systems are more prone to promoting homocoupling than others.
Prolonged reaction time at high temperature Optimize the reaction time and temperature to favor the cross-coupling reaction without allowing for excessive homocoupling.
Issue 2: Formation of Benzaldehyde (Protodeboronation)

Symptoms:

  • GC-MS or NMR analysis of the crude product reveals the presence of benzaldehyde.

  • This can be a significant issue with electron-deficient or sterically hindered boronic acids.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of excess water or acid Use anhydrous solvents and ensure the base effectively neutralizes any acidic species. The reaction pH is a critical factor in protodeboronation.[1]
High reaction temperature Lowering the reaction temperature can reduce the rate of protodeboronation.
Inherently unstable boronic acid Consider using a boronate ester (e.g., a pinacol ester) of 4-formylphenylboronic acid, which can exhibit greater stability.
Suboptimal base The choice of base can influence the rate of protodeboronation. An empirical screening of bases may be necessary.
Issue 3: Presence of 1-Methyl-1H-pyrazole (Dehalogenation)

Symptoms:

  • A volatile, low molecular weight impurity is detected by GC-MS, corresponding to 1-methyl-1H-pyrazole.

  • This is often more prevalent when using 3-bromo-1-methyl-1H-pyrazole compared to the iodo-analogue.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate ligand The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[2]
Strong base Use of a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often recommended over stronger bases like sodium tert-butoxide (NaOtBu).[2]
High reaction temperature Reducing the reaction temperature can help minimize dehalogenation.
Protic solvents Ensure solvents are anhydrous, as protic impurities can serve as a hydride source for dehalogenation.[2]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling to synthesize this compound. Optimization of these conditions for specific laboratory setups is recommended.

Protocol 1: Conventional Heating

  • To a Schlenk flask, add 3-bromo-1-methyl-1H-pyrazole (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the phosphine ligand if required.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

  • In a microwave reaction vial, combine 3-iodo-1-methyl-1H-pyrazole (1.0 mmol), 4-formylphenylboronic acid (1.3 mmol), a base (e.g., Cs₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Add a degassed solvent mixture (e.g., 1,2-dimethoxyethane (DME)/water 4:1, 5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.

  • Monitor the reaction for completion.

  • After cooling, work up the reaction mixture as described in the conventional protocol.

Visualizations

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_side_reactions Potential Side Reactions Pyrazole 3-Halo-1-methyl-1H-pyrazole OxAdd Oxidative Addition Pyrazole->OxAdd R1-X Dehalogenation Dehalogenation (1-Methyl-1H-pyrazole) Pyrazole->Dehalogenation BoronicAcid 4-Formylphenylboronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation R2-B(OH)2 Homocoupling Homocoupling (4,4'-Biphenyldicarboxaldehyde) BoronicAcid->Homocoupling Protodeboronation Protodeboronation (Benzaldehyde) BoronicAcid->Protodeboronation Pd0 Pd(0)L_n Pd0->OxAdd PdII R1-Pd(II)-X L_n OxAdd->PdII PdII->Transmetalation PdII_Aryl R1-Pd(II)-R2 L_n Transmetalation->PdII_Aryl ReductiveElim Reductive Elimination PdII_Aryl->ReductiveElim ReductiveElim->Pd0 Product This compound ReductiveElim->Product

Caption: Synthetic pathway and potential side reactions in the synthesis of this compound.

Caption: A logical workflow for troubleshooting side product formation in the synthesis of this compound.

References

"4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. Containers should be tightly sealed to prevent moisture ingress. For optimal preservation of quality, storage at 2-8°C under an inert atmosphere, such as argon or nitrogen, is advised to mitigate potential oxidative degradation.[1]

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent. For short-term use, prepare solutions fresh. For longer-term storage, it is best to use dry, aprotic solvents and store the solution at low temperatures, such as -20°C. Avoid aqueous solutions for long-term storage to prevent potential degradation.

Q3: What are the primary degradation pathways for this compound?

A3: While specific data for this molecule is limited, aromatic aldehydes, in general, are susceptible to a few key degradation pathways:

  • Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, especially when exposed to air (oxygen). This is often the primary degradation pathway.

  • Polymerization: Aldehydes can undergo self-polymerization, which may appear as a precipitate or a change in viscosity.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.

The pyrazole ring itself is generally stable, but the overall stability of the molecule is largely dictated by the reactive aldehyde group.

Q4: Is this compound sensitive to moisture?

A4: Yes, it is advisable to handle and store the compound in a dry environment. Moisture can potentially facilitate degradation pathways. Therefore, storing it in a desiccator or under a dry, inert atmosphere is recommended.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Color change of the solid compound (e.g., yellowing) Oxidation of the aldehyde group or presence of impurities.Confirm the purity of the material using an appropriate analytical technique (e.g., HPLC, NMR). If oxidized, consider purification by recrystallization or chromatography if feasible. Ensure future storage is under an inert atmosphere.
Formation of a precipitate in solution Polymerization of the aldehyde or low solubility in the chosen solvent.Try preparing a more dilute solution. If polymerization is suspected, prepare fresh solutions before use and store stock solutions at low temperatures.
Reduced reactivity or inconsistent experimental results Degradation of the compound.Use a freshly opened vial or a sample that has been properly stored. Confirm the identity and purity of the compound before use. Consider re-purifying the material if degradation is suspected.
Appearance of a new peak in chromatographic analysis (e.g., HPLC, LC-MS) Formation of a degradation product, most likely the corresponding carboxylic acid due to oxidation.Co-inject with a standard of the suspected carboxylic acid to confirm its identity. Optimize storage and handling to minimize exposure to air.

Data Presentation

Summary of Recommended Storage Conditions

Parameter Condition Rationale
Temperature 2-8°CTo slow down potential degradation reactions.[1]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the aldehyde group.[1]
Light Exposure Store in the dark (amber vial)To prevent photodegradation.
Moisture Keep in a tightly sealed container in a dry placeTo prevent hydrolysis and other moisture-mediated degradation.[1]

Experimental Protocols & Workflows

Below is a recommended workflow for the handling and storage of this compound to ensure its stability and integrity for experimental use.

References

Preventing dimerization of "4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. The focus is on preventing undesired dimerization and other side reactions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is dimerization and why is it a concern for this compound?

A1: Dimerization is a chemical process where two identical molecules combine to form a single larger molecule, or dimer. For an aldehyde like this compound, this can occur through several pathways, leading to impurities, reduced yield of the desired product, and complications in purification. Since this compound lacks α-hydrogens, it is susceptible to specific types of dimerization and disproportionation reactions, particularly under basic or catalytic conditions.

Q2: What are the common types of dimerization reactions for this compound?

A2: Based on its structure as a non-enolizable aromatic aldehyde, the primary dimerization and related side reactions to consider are:

  • Benzoin-type Condensation: Two aldehyde molecules couple to form an α-hydroxy ketone. This is often catalyzed by nucleophiles.

  • Cannizzaro Reaction: In the presence of a strong base, two aldehyde molecules can disproportionate to form a primary alcohol and a carboxylic acid.[1][2]

  • Tishchenko Reaction: This reaction, catalyzed by alkoxides, also results in disproportionation, but forms an ester from two aldehyde molecules.

Q3: How can I prevent dimerization during my experiments?

A3: Several strategies can be employed to minimize dimerization:

  • pH Control: Maintaining an appropriate pH is crucial. Strongly basic conditions can promote the Cannizzaro reaction.[1]

  • Temperature Management: Lowering the reaction temperature can help reduce the rate of unwanted side reactions.

  • Use of Protecting Groups: Temporarily converting the aldehyde to a more stable functional group, such as an acetal, is a highly effective method to prevent side reactions.[3]

  • Proper Storage: Storing the aldehyde under an inert atmosphere, protected from light and heat, can prevent degradation and the formation of reactive species that might initiate dimerization.[4][5]

Q4: How should I store this compound to ensure its stability?

A4: To maintain the stability of this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[4][5] Use airtight containers to prevent exposure to oxygen, which can lead to oxidation to the corresponding carboxylic acid. For long-term storage, refrigeration is advisable.

Troubleshooting Guides

Issue 1: Unexpected Side Products Observed in a Reaction
Symptom Possible Cause Suggested Solution
Formation of a higher molecular weight byproduct, possibly an α-hydroxy ketone.Benzoin-type Condensation: This may be catalyzed by nucleophilic reagents or impurities in the reaction mixture.- Ensure all reagents and solvents are pure and free from nucleophilic contaminants. - If possible, perform the reaction at a lower temperature. - Consider using a protecting group strategy if the desired reaction conditions are harsh.
Formation of both an alcohol and a carboxylic acid derivative of the starting material.Cannizzaro Reaction: This occurs under strongly basic conditions.[1][2]- Avoid strong bases (e.g., NaOH, KOH) if they are not essential for the desired transformation. - If a base is required, consider using a milder, non-nucleophilic base. - Buffer the reaction mixture to maintain a neutral or slightly acidic pH.
Formation of an ester byproduct.Tishchenko Reaction: This is typically catalyzed by metal alkoxides.- Avoid the use of metal alkoxide bases if possible. - If a metal alkoxide is necessary, conduct the reaction at a low temperature and with low catalyst loading.
Issue 2: Low Yield of Desired Product and Complex Mixture Upon Analysis
Symptom Possible Cause Suggested Solution
Starting material is consumed, but the yield of the intended product is low, with multiple unidentified spots on TLC or peaks in GC/LC-MS.General Instability/Decomposition: The reaction conditions may be too harsh, leading to multiple side reactions or degradation of the aldehyde.- Protect the Aldehyde: Convert the aldehyde to a cyclic acetal before proceeding with the reaction. This is one of the most robust methods to prevent side reactions.[3] See the detailed protocol below. - Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and reagent concentrations to find a balance that favors the desired reaction over side reactions.
The reaction appears sluggish or incomplete.Inhibition by Impurities: The starting aldehyde may have partially oxidized to the carboxylic acid, which can inhibit some catalytic reactions.- Purify the Aldehyde: Before use, purify the this compound by recrystallization or column chromatography to remove any acidic impurities.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of a cyclic acetal, which protects the aldehyde group from a wide range of reaction conditions, particularly those involving strong bases or nucleophiles.[6]

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • Toluene

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.02 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Combine this compound, ethylene glycol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Add the catalytic amount of p-TSA to the mixture.

  • Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude protected aldehyde, which can be purified by column chromatography if necessary.

Deprotection: The acetal can be easily removed to regenerate the aldehyde by stirring with a mild aqueous acid (e.g., dilute HCl or acetic acid) in a suitable solvent like acetone or THF.

Visualizations

Logical Workflow for Preventing Dimerization

G start Experiment with This compound check_conditions Are reaction conditions strongly basic or nucleophilic? start->check_conditions protect Use Acetal Protecting Group check_conditions->protect Yes proceed Proceed with Reaction check_conditions->proceed No run_reaction Perform Desired Reaction protect->run_reaction deprotect Deprotect Acetal (mild aqueous acid) run_reaction->deprotect check_purity Analyze Product Mixture deprotect->check_purity proceed->check_purity troubleshoot Troubleshoot Side Reactions (see guide) check_purity->troubleshoot Side Products success Desired Product Obtained check_purity->success Clean Product

Caption: Decision workflow for handling this compound.

Potential Dimerization Pathways

G aldehyde 2 x this compound benzoin Benzoin-type Adduct (α-Hydroxy Ketone) aldehyde->benzoin Nucleophilic Catalyst (e.g., CN⁻, NHC) cannizzaro Alcohol + Carboxylic Acid aldehyde->cannizzaro Strong Base (e.g., NaOH) tishchenko Ester aldehyde->tishchenko Alkoxide Catalyst (e.g., Al(OR)₃)

Caption: Potential side reactions of this compound.

References

Troubleshooting failed reactions involving "4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in reactions involving "4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde".

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound has failed or resulted in a low yield. What are the common causes?

A1: Low yields or failure in Suzuki-Miyaura couplings involving pyrazole moieties can stem from several factors. The most common issues include:

  • Catalyst Inactivation: The Palladium(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation and inactivation of the catalyst.

  • Protodeboronation: The boronic acid or ester coupling partner can be susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom. This is a significant side reaction that consumes the starting material.

  • Dehalogenation: The halide starting material (e.g., 4-bromobenzaldehyde) can undergo reduction, replacing the halogen with a hydrogen, another common side reaction.

  • Inappropriate Base or Solvent: The choice of base and solvent system is crucial and substrate-dependent. An unsuitable combination can lead to poor reaction kinetics or increased side reactions.

  • Poor Quality of Reagents: Degradation of the boronic acid, catalyst, or solvent impurities can inhibit the reaction.

Q2: I am observing the formation of byproducts in my reaction. What are the likely side reactions?

A2: Besides the desired product, you may observe the formation of several byproducts:

  • Homocoupling: Coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeboronation Product: The arene corresponding to the boronic acid partner.

  • Dehalogenation Product: Benzaldehyde, resulting from the reduction of the starting 4-halobenzaldehyde.

Q3: How can I purify the crude this compound product?

A3: Purification can typically be achieved through standard laboratory techniques:

  • Silica Gel Column Chromatography: This is a common method for separating the target compound from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is often a suitable eluent system.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can yield highly pure material.

  • Acid-Base Extraction: A patent suggests that pyrazoles can be purified by dissolving the crude product in an organic solvent, reacting with an acid to form the salt, crystallizing the salt, and then neutralizing to recover the purified pyrazole.

Q4: Are there alternative methods to synthesize this compound?

A4: Yes, the Vilsmeier-Haack reaction is a well-established method for the formylation of activated aromatic and heteroaromatic rings, including pyrazoles.[1][2][3][4] This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then formylates the pyrazole ring.

Troubleshooting Guides

Low Yield/No Reaction in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki-Miyaura coupling reactions for the synthesis of this compound.

Troubleshooting Workflow

start Low Yield or Failed Reaction check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_setup Ensure Inert Atmosphere check_reagents->check_setup Reagents OK optimize_conditions Optimize Reaction Conditions check_setup->optimize_conditions Setup OK analyze_byproducts Analyze Byproducts optimize_conditions->analyze_byproducts Optimization Attempted end_point Successful Reaction optimize_conditions->end_point Yield Improved analyze_byproducts->optimize_conditions Identify Side Reactions

Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Issue Potential Cause Recommended Solution
No Product Formation Inactive CatalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst like XPhos Pd G2 which is more air-stable. Ensure thorough degassing of all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
Incorrect BaseThe choice of base is critical. For pyrazole couplings, common bases include K₂CO₃, Na₂CO₃, and K₃PO₄. Try screening different bases. K₃PO₄ is often effective for challenging couplings.
Low Yield ProtodeboronationThis is a common side reaction with boronic acids. Using a milder base like NaHCO₃ or KF can sometimes mitigate this issue. Running the reaction at a lower temperature may also help.
DehalogenationThe aryl halide can be reduced. This can sometimes be minimized by using a different palladium catalyst or ligand system.
Poor SolubilityEnsure all reactants are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider switching to a different solvent like DMF or dioxane.
Inconsistent Results Reagent QualityUse high-purity, anhydrous solvents. Ensure the boronic acid has not degraded during storage.
Comparative Data for Suzuki-Miyaura Coupling of Bromopyrazoles with Arylboronic Acids

The following table summarizes yields from literature for analogous Suzuki-Miyaura coupling reactions, which can serve as a guide for expected outcomes with different catalytic systems.

Catalyst/Ligand Base Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O9067-89[5]
XPhos Pd G2 / XPhosK₂CO₃EtOH/H₂OMicrowave74-85[5][6]
PdCl₂(PPh₃)₂Na₂CO₃Dioxane1109-79[5]
P2 PrecatalystK₃PO₄Dioxane/H₂O10061-86[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Pyrazoles (General Conditions)

This protocol is a general guideline based on successful couplings of similar pyrazole substrates.

Experimental Workflow

start Combine Reactants degas Degas Mixture start->degas add_catalyst Add Catalyst degas->add_catalyst heat Heat Reaction add_catalyst->heat workup Aqueous Workup heat->workup purify Purify Product workup->purify end_point Isolated Product purify->end_point

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried reaction vessel, add 4-bromobenzaldehyde (1.0 mmol), 1-methyl-1H-pyrazole-boronic acid derivative (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water, 5 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Vilsmeier-Haack Reaction for the Synthesis of Pyrazole-4-carbaldehydes (General Conditions)

This protocol provides a general procedure for the formylation of a pyrazole ring.[4][8]

  • Vilsmeier Reagent Preparation: In a fume hood, cool a flask containing anhydrous DMF to 0 °C. Slowly add POCl₃ dropwise with stirring, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Reactant Addition: To the prepared Vilsmeier reagent, add a solution of the 1-methyl-3-aryl-pyrazole (1.0 mmol) in an anhydrous solvent (e.g., DMF or CH₂Cl₂) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-90 °C for several hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated aqueous solution of a base like sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Workup and Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

Optimization of reaction conditions for "4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for "4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde" and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the commonly employed Suzuki-Miyaura cross-coupling reaction.

Problem 1: Low or No Product Yield

Question: I am getting a low yield or no desired product in my Suzuki-Miyaura coupling reaction between a 3-halo-1-methyl-1H-pyrazole and a 4-formylphenylboronic acid derivative. What are the potential causes and solutions?

Answer:

Low or no yield in Suzuki-Miyaura coupling reactions can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Potential CauseRecommended Solutions
Inactive Catalyst The Palladium catalyst is sensitive to air and moisture. Ensure you are using a fresh, high-quality catalyst. Consider using a pre-catalyst like XPhos Pd G2 for improved stability and activity.[1]
Improper Base Selection The choice and quality of the base are critical. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used.[1][2] Ensure the base is finely powdered and anhydrous. The strength of the base can influence the reaction rate and side reactions.
Inappropriate Solvent System A mixture of an organic solvent and water is often necessary. Common solvent systems include 1,4-dioxane/water, DME/water, or toluene/ethanol/water.[3][4] The ratio of the organic solvent to water can impact the solubility of the reactants and the overall reaction efficiency. Degassing the solvent is crucial to remove oxygen, which can deactivate the catalyst.
Suboptimal Reaction Temperature The reaction temperature significantly affects the reaction rate. If the reaction is sluggish at lower temperatures, a gradual increase may be beneficial. For thermally sensitive substrates, lower temperatures over a longer duration might be necessary. Microwave-assisted heating can often reduce reaction times and improve yields.[3][4]
Poor Quality of Starting Materials Ensure the purity of both the halopyrazole and the boronic acid derivative. Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions.
Presence of Oxygen The Suzuki-Miyaura coupling is sensitive to oxygen. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Problem 2: Formation of Significant Side Products

Question: I am observing significant impurities alongside my desired product. What are the common side products and how can I minimize their formation?

Answer:

Several side reactions can occur during the Suzuki-Miyaura coupling, leading to impurities. Understanding these side reactions is key to optimizing your reaction conditions.

Common Side ProductFormation MechanismMitigation Strategies
Homocoupling of Boronic Acid The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere. Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes be beneficial, but a large excess can lead to more homocoupling.
Dehalogenation of the Halopyrazole The starting halopyrazole can be reduced to the corresponding pyrazole without the halogen. This can be caused by certain bases or impurities in the reaction mixture.[5]Use a milder base or a different solvent system. Optimizing the reaction time and temperature can also minimize this side reaction. Bromo- or chloro-pyrazoles are generally less prone to dehalogenation than iodo-pyrazoles.[6]
Protodeboronation of the Boronic Acid The boronic acid can be converted back to the corresponding arene by losing the boronic acid group. This is often an issue with unstable boronic acids or under harsh reaction conditions.Use a milder base and lower the reaction temperature if possible. Ensure the boronic acid is of high quality.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing the Suzuki-Miyaura coupling for the synthesis of this compound?

A1: A good starting point is to use 3-bromo-1-methyl-1H-pyrazole and 4-formylphenylboronic acid as coupling partners. For the catalytic system, a combination of a palladium source like Pd(PPh₃)₄ or a more advanced pre-catalyst such as XPhos Pd G2, with a base like K₂CO₃ or Cs₂CO₃, in a solvent system of 1,4-dioxane and water (e.g., 4:1 ratio) is often effective.[1][2][4] The reaction is typically heated to 80-100°C under an inert atmosphere.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Q3: My product is difficult to purify. What are some common purification strategies?

A3: Column chromatography on silica gel is the most common method for purifying the final product. A gradient elution with a solvent system like ethyl acetate and hexanes can effectively separate the desired product from unreacted starting materials and byproducts. Recrystallization can also be an effective purification technique if a suitable solvent is found.

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis is an excellent method to accelerate Suzuki-Miyaura coupling reactions, often leading to significantly reduced reaction times (from hours to minutes) and improved yields.[3][4] Typical conditions involve heating the reaction mixture in a sealed microwave vial at a constant temperature, often between 100-140°C.[4]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of different catalysts, bases, and solvents on the yield of Suzuki-Miyaura coupling reactions for pyrazole derivatives, based on literature data for similar substrates.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst / Pre-catalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃DMF10012Moderate
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10015Good
XPhos Pd G2-K₃PO₄1,4-Dioxane/H₂O10015-20Excellent[2]
PdCl₂(dppf)-K₂CO₃Toluene/EtOH/H₂O8012Good

Table 2: Effect of Base and Solvent on Yield

CatalystBaseSolvent SystemTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)906Good
Pd(PPh₃)₄Cs₂CO₃DME/H₂O (2.5:1)90 (Microwave)0.1-0.2Excellent[3]
XPhos Pd G2K₃PO₄1,4-Dioxane/H₂O (4:1)10024High[2]
Pd(OAc)₂/SPhosNa₂CO₃Toluene/H₂O (2:1)11018Moderate

Experimental Protocols

Protocol 1: Conventional Heating for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromo-1-methyl-1H-pyrazole with 4-formylphenylboronic acid using conventional heating.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-bromo-1-methyl-1H-pyrazole (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and the selected base (e.g., K₂CO₃, 2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane/water, 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring for the required time (typically 6-24 hours), monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol utilizes microwave irradiation for an accelerated and often higher-yielding synthesis.[3][4]

  • Reaction Setup: In a microwave reaction vial, combine 3-iodo-1-methyl-1H-pyrazole (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and the chosen base (e.g., Cs₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the solvent system (e.g., 5 mL of DME/water, 2.5:1 v/v).

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120°C) for a short duration (e.g., 10-20 minutes).

  • Work-up and Purification: Follow the same work-up and purification steps as described in the conventional heating protocol.

Mandatory Visualization

Experimental_Workflow reagents 1. Reagent Preparation (Halopyrazole, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup catalyst 3. Catalyst & Solvent Addition setup->catalyst reaction 4. Reaction (Conventional Heating or Microwave) catalyst->reaction monitoring 5. Progress Monitoring (TLC) reaction->monitoring workup 6. Work-up (Quenching, Extraction) reaction->workup monitoring->reaction purification 7. Purification (Column Chromatography) workup->purification analysis 8. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for the synthesis of this compound derivatives.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar¹-X pdi Ar¹-Pd(II)L₂-X oa->pdi tm Transmetalation pdi->tm Ar²-B(OR)₂ pdii Ar¹-Pd(II)L₂-Ar² tm->pdii re Reductive Elimination pdii->re re->pd0 product Ar¹-Ar² re->product reactants Ar¹-X + Ar²-B(OR)₂ reactants->oa base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Monitoring Reactions with 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving "4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde" using Thin-Layer Chromatography (TLC). This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring reactions with this compound on a silica gel TLC plate?

A good starting point for a mobile phase is a mixture of a non-polar and a moderately polar solvent. For aromatic aldehydes like the one , a hexane/ethyl acetate mixture is often effective.[1] You can start with a ratio of 7:3 or 8:2 hexane:ethyl acetate and adjust the polarity based on the resulting Rf value of the starting material. The goal is to have the starting material's Rf value around 0.3-0.5 to allow for clear separation from both more polar products and less polar byproducts.

Q2: How can I visualize the spots on the TLC plate? My compound is colorless.

Since "this compound" contains both an aromatic ring and a pyrazole ring, it is expected to be UV-active. Therefore, the primary method of visualization should be a UV lamp (254 nm), where the compound should appear as a dark spot on a fluorescent green background.[2] For further confirmation or if dealing with non-UV-active products, various chemical stains can be used. These include:

  • Potassium Permanganate (KMnO₄) stain: This stain is useful for visualizing compounds that can be oxidized, such as aldehydes and alcohols. Aldehydes will typically show up as a yellow-brown spot on a purple background.

  • p-Anisaldehyde stain: This stain is particularly good for aldehydes and ketones, often producing distinctly colored spots upon heating.[3]

  • Iodine (I₂) chamber: Exposing the TLC plate to iodine vapor is a general, non-destructive method that can visualize a wide range of organic compounds.[4]

Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[5] Try diluting your sample solution and spotting a smaller amount.

  • Compound Polarity: Highly polar compounds can streak on silica gel. While "this compound" is not extremely polar, some of its derivatives might be. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase can sometimes improve the spot shape.

  • Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before spotting it on the TLC plate.

Q4: The Rf values of my starting material and product are very similar. How can I improve the separation?

When the starting material and product have similar polarities, achieving good separation on TLC can be challenging. Here are a few strategies to try:

  • Change the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents in your mobile phase for another of similar polarity but different chemical nature (e.g., replacing ethyl acetate with dichloromethane) can alter the selectivity and improve separation.[6]

  • Multiple Developments: Running the TLC plate in the same solvent system two or more times can increase the separation between spots with close Rf values. Ensure the plate is completely dry between each development.

  • Use a Different Stationary Phase: If changing the mobile phase doesn't work, consider using a different type of TLC plate, such as alumina or reverse-phase (C18) plates.

Q5: I don't see any spots on my TLC plate, even under UV light. What should I do?

There are several reasons why spots may not be visible:

  • Sample is too dilute: The concentration of your compound might be too low to be detected.[5] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.

  • Compound is not UV-active: While unlikely for this specific compound, some reaction products might not be UV-active. In this case, use a chemical stain for visualization.[3]

  • Solvent Level in Chamber is too High: If the solvent level in the developing chamber is above the origin line where you spotted your samples, the compounds will dissolve into the solvent pool instead of eluting up the plate.[5]

  • Evaporation: If your compound is volatile, it may have evaporated from the plate. While not expected for the title compound, this can be an issue with lower boiling point products.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during TLC monitoring of reactions with "this compound".

Problem Possible Cause(s) Recommended Solution(s)
Streaking Spots 1. Sample is too concentrated.[5] 2. Compound is interacting strongly with the silica gel (e.g., acidic or basic functionalities). 3. Sample is not fully dissolved in the spotting solvent.1. Dilute the sample solution. 2. Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds). 3. Ensure the sample is completely dissolved before spotting.
Spots are too high (Rf > 0.8) The mobile phase is too polar.[3]Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).
Spots are too low (Rf < 0.2) The mobile phase is not polar enough.[3]Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
No spots are visible 1. Sample concentration is too low.[5] 2. Compound is not UV-active.[3] 3. Solvent level in the chamber was above the origin.[5]1. Concentrate the sample or spot multiple times in the same location. 2. Use a chemical stain for visualization (e.g., KMnO₄, p-anisaldehyde, or iodine). 3. Ensure the solvent level is below the spotting line.
Reactant and product spots are not well-separated The solvent system does not provide enough selectivity.1. Try a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate). 2. Perform multiple developments of the TLC plate.
Irregularly shaped spots or uneven solvent front 1. The surface of the TLC plate was disturbed during spotting. 2. The TLC plate was not placed vertically in the developing chamber. 3. The atmosphere in the chamber was not saturated with solvent vapor.1. Be careful not to scratch the silica gel with the spotter. 2. Ensure the plate is straight in the chamber. 3. Place a piece of filter paper in the chamber to help saturate the atmosphere.

Experimental Protocol: Monitoring the Reduction of this compound

This protocol describes a general procedure for monitoring the reduction of the aldehyde functional group in "this compound" to the corresponding alcohol, (4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanol, using TLC.

Materials:

  • Silica gel TLC plates (with fluorescent indicator)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Reaction mixture at different time points (t=0, intermediate times, completion)

  • Reference sample of "this compound"

  • Mobile phase: e.g., 7:3 Hexane/Ethyl Acetate

  • Visualization reagent: e.g., Potassium permanganate stain

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Mark equidistant points along this line for each sample to be spotted.

  • Spot the Plate:

    • Using a clean capillary tube, spot a small amount of the starting material ("this compound") solution on the first mark.

    • Using separate clean capillary tubes, spot the reaction mixture at different time intervals on the subsequent marks. It is good practice to also co-spot the starting material and the reaction mixture in one lane to help with identification.

  • Develop the Plate:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Close the chamber and let it equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Close the chamber.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Analyze the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • For further visualization, dip the plate into a potassium permanganate stain and gently heat it with a heat gun.

    • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot. The reaction is complete when the starting material spot is no longer visible.

Data Presentation

The progress of the reaction can be summarized by recording the Rf values of the starting material and product.

Compound Structure Mobile Phase (7:3 Hexane/EtOAc) Expected Rf Value Visualization
This compound (Starting Material)C₁₁H₁₀N₂O7:3 Hexane/Ethyl Acetate~0.6UV, KMnO₄ (yellow), p-Anisaldehyde
(4-(1-Methyl-1H-pyrazol-3-yl)phenyl)methanol (Product)C₁₁H₁₂N₂O7:3 Hexane/Ethyl Acetate~0.3UV, KMnO₄ (yellow)

Note: The expected Rf values are estimates. The actual values may vary depending on the specific experimental conditions.

Visualizations

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Samples prep_plate->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots dry_plate->visualize analyze Analyze Results visualize->analyze

Caption: A workflow diagram illustrating the key steps in monitoring a reaction using TLC.

Troubleshooting Logic for TLC

TLC_Troubleshooting start Problem with TLC Result streaking Streaking Spots? start->streaking rf_issue Rf Value Issue? streaking->rf_issue No sol_streaking Dilute Sample or Add Modifier to Eluent streaking->sol_streaking Yes no_spots No Spots Visible? rf_issue->no_spots No rf_high Rf too high? rf_issue->rf_high Yes sol_no_spots Concentrate Sample or Use a Stain no_spots->sol_no_spots Yes sol_rf_high Decrease Eluent Polarity sol_rf_low Increase Eluent Polarity rf_high->sol_rf_high Yes rf_high->sol_rf_low No (too low)

Caption: A decision-making diagram for troubleshooting common TLC problems.

References

Scaling up the synthesis of "4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde" challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, particularly when scaling up the process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura coupling reaction.

Issue 1: Low or No Conversion of Starting Materials

Possible Causes:

  • Inactive Catalyst: The palladium catalyst may be deactivated due to exposure to oxygen or impurities.

  • Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates, leading to slow or no catalytic turnover.

  • Inappropriate Base: The strength or solubility of the base may be insufficient to facilitate the transmetalation step effectively.

  • Low Reaction Temperature: The temperature may not be high enough to drive the reaction to completion.

  • Reagent Quality: Poor quality of the pyrazole boronic acid/ester or the halo-benzaldehyde can inhibit the reaction.

Troubleshooting Steps:

  • Catalyst and Ligand:

    • Ensure the palladium precatalyst and ligand are fresh and have been stored under an inert atmosphere.

    • Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos). For sterically hindered couplings, bulkier electron-rich ligands are often beneficial.

  • Base Selection:

    • Screen a variety of inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical, and its solubility in the reaction medium is important.

  • Temperature and Reaction Time:

    • Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or LC-MS.

    • Extend the reaction time, as some Suzuki couplings can be slow to reach completion.

  • Solvent System:

    • Ensure solvents are anhydrous and properly degassed to remove oxygen, which can lead to catalyst deactivation and side reactions. Common solvent systems include toluene/water, dioxane/water, or 2-propanol/water.

  • Reagent Purity:

    • Verify the purity of the starting materials. Impurities in the halo-benzaldehyde or the pyrazole boronic acid derivative can poison the catalyst.

Issue 2: Formation of Significant Byproducts

Common Byproducts:

  • Homocoupling: Formation of biphenyls from the coupling of two benzaldehyde molecules or bipyrazoles from the coupling of two pyrazole molecules.

  • Protodeboronation: Loss of the boronic acid group from the pyrazole starting material, resulting in 1-methyl-1H-pyrazole.

  • Dehalogenation: Reduction of the halo-benzaldehyde to benzaldehyde.

Troubleshooting Steps:

  • Minimize Oxygen:

    • Rigorous degassing of solvents and maintaining an inert atmosphere (Nitrogen or Argon) throughout the reaction is crucial to minimize homocoupling, which is often promoted by oxygen.

  • Optimize Reaction Conditions:

    • Use milder bases or lower reaction temperatures to reduce the rate of protodeboronation.

    • The choice of palladium catalyst and ligand can also influence the extent of side reactions.

  • Stoichiometry:

    • A slight excess of the boronic acid reagent (1.1-1.5 equivalents) can sometimes suppress homocoupling of the halide partner.

Issue 3: Difficulty in Product Purification and Palladium Removal

Challenges:

  • Residual Palladium: The final product may be contaminated with palladium, which is often difficult to remove completely and is a major concern for pharmaceutical applications.[1]

  • Co-eluting Impurities: Byproducts may have similar polarities to the desired product, making chromatographic purification challenging.

Troubleshooting Steps:

  • Palladium Scavenging:

    • After the reaction is complete, treat the reaction mixture with a palladium scavenger. Common scavengers include activated carbon, silica-based scavengers with thiol or amine functionalities, or treatment with aqueous solutions of reagents like sodium bisulfite.[2]

  • Crystallization:

    • Develop a robust crystallization procedure for the final product. This is often the most effective method for removing both organic and inorganic impurities on a large scale.

  • Extraction and Washes:

    • Optimize the work-up procedure. Acidic or basic washes can help remove certain impurities and unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent method for the synthesis of this and similar biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 3-halo-1-methyl-1H-pyrazole with 4-formylphenylboronic acid, or more commonly, 1-methyl-1H-pyrazole-3-boronic acid (or its ester) with a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde or 4-iodobenzaldehyde).

Q2: My Suzuki-Miyaura coupling reaction is sluggish. What are the key parameters to investigate for optimization?

A2: For a sluggish reaction, systematically investigate the following parameters:

  • Catalyst/Ligand System: This is often the most critical factor. Screen different palladium precatalysts and phosphine ligands.

  • Base: The type and amount of base can significantly impact the reaction rate.

  • Solvent: The polarity and composition of the solvent mixture can affect the solubility of reagents and the reaction kinetics.

  • Temperature: Increasing the temperature will generally increase the reaction rate, but may also lead to more side products.

Q3: I am observing significant homocoupling of my benzaldehyde starting material. How can I minimize this?

A3: Homocoupling is often caused by the presence of oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are rigorously degassed. Using a slight excess of the pyrazole boronic acid derivative can also help to favor the cross-coupling pathway.

Q4: What are the regulatory limits for palladium in an Active Pharmaceutical Ingredient (API), and how can I meet them?

A4: Regulatory agencies like the FDA and EMA have strict limits on the amount of residual palladium in APIs, typically in the low parts-per-million (ppm) range. To meet these requirements, a dedicated palladium removal strategy is essential. This can include treatment with scavengers (e.g., activated carbon, functionalized silica), specific aqueous washes, and highly efficient crystallization steps.[1]

Q5: Is the aldehyde functional group stable under Suzuki-Miyaura coupling conditions?

A5: The aldehyde group is generally stable under the conditions of a Suzuki-Miyaura reaction. However, under harsh conditions (very high temperatures or strongly basic conditions for prolonged periods), side reactions involving the aldehyde, such as aldol condensation, could potentially occur, though this is not a commonly reported issue for this specific transformation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Palladium Catalyst Pd(PPh₃)₄ (2 mol%)PdCl₂(dppf) (1 mol%)Pd(OAc)₂ (1 mol%)
Ligand --SPhos (2 mol%)
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (5:1)2-Propanol/H₂O (3:1)
Temperature 90 °C100 °C85 °C
Typical Yield 75-85%80-90%85-95%
Key Challenge Potential for PPh₃ oxide byproductsHigher cost of catalystRequires careful handling of air-sensitive ligand

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 equiv), 1-methyl-1H-pyrazole-3-boronic acid pinacol ester (1.2 equiv), and the chosen base (2.0-3.0 equiv).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 5:1) via cannula.

  • Catalyst Addition: Add the palladium catalyst and ligand (if required) under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: After the initial work-up, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Treatment: Add activated carbon (5-10 wt% of the crude product mass).

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad with fresh solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the product with reduced palladium content.

Visualizations

experimental_workflow start Reaction Setup (Starting Materials & Base) inert Inerting (Evacuate/Backfill N2) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst/Ligand solvent->catalyst reaction Heat & Stir (Monitor Progress) catalyst->reaction workup Aqueous Work-up (Extraction & Washes) reaction->workup purification Purification (Chromatography/Crystallization) workup->purification pd_removal Palladium Removal (e.g., Carbon Treatment) purification->pd_removal final_product Final Product This compound pd_removal->final_product troubleshooting_logic start Low Conversion? check_catalyst Check Catalyst & Ligand Activity start->check_catalyst Yes byproducts High Byproducts? start->byproducts No check_base Screen Different Bases check_catalyst->check_base check_temp Increase Temperature check_base->check_temp check_reagents Verify Reagent Purity check_temp->check_reagents check_reagents->byproducts failure Re-evaluate Route check_reagents->failure degas Improve Degassing (Inert Atmosphere) byproducts->degas Yes (Homocoupling) milder_cond Use Milder Conditions (Base, Temperature) byproducts->milder_cond Yes (Protodeboronation) purification_issue Purification Difficulty? byproducts->purification_issue No degas->purification_issue milder_cond->purification_issue scavenger Use Palladium Scavenger purification_issue->scavenger Yes (Pd Contamination) crystallize Develop Crystallization Protocol purification_issue->crystallize Yes (Impurity Removal) success Successful Synthesis purification_issue->success No scavenger->success crystallize->success

References

Validation & Comparative

Positional Isomerism in Pyrazole-Based Compounds: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde and its structural isomers reveals the critical role of substituent placement on the pyrazole ring in determining therapeutic potential. While direct comparative studies are limited, analysis of individual isomer activities, particularly in the context of kinase inhibition and anticancer effects, underscores the superior profile of the 3-substituted isomer.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as potent therapeutic agents. The arrangement of substituents on this five-membered aromatic ring can dramatically influence a compound's biological activity. This guide provides a comparative overview of this compound and its 4-yl and 5-yl isomers, focusing on their performance in preclinical cancer and kinase inhibition studies.

Comparative Biological Activity

The position of the benzaldehyde group on the 1-methyl-1H-pyrazole ring significantly impacts the molecule's interaction with biological targets. The available data, while not from a single head-to-head study, allows for a comparative assessment of their potential efficacy.

CompoundTarget/AssayActivity (IC50)Reference CompoundReference Compound Activity (IC50)
This compoundJNK3 Kinase Inhibition (inferred from related structures)More Potent1-Methyl-5-pyrazole isomerLess Potent
4-(1-Methyl-1H-pyrazol-4-yl)benzaldehydeData Not Available---
4-(1-Methyl-1H-pyrazol-5-yl)benzaldehydeERK1/2 Kinase Inhibition (as part of a larger molecule, GDC-0994)Potent--

Note: The data presented is based on findings from related pyrazole structures and may not be directly representative of the specific benzaldehyde derivatives. Direct comparative IC50 values for the three isomers from a single study are not currently available in the public domain.

A key finding in the structure-activity relationship of pyrazole derivatives highlights that 1-methyl-3-pyrazole isomers are considerably more potent as JNK3 inhibitors compared to their 1-methyl-5-pyrazole counterparts.[1] This suggests that the 3-substituted isomer of 4-(1-Methyl-1H-pyrazol)benzaldehyde likely possesses superior kinase inhibitory activity. Furthermore, the 5-yl isomer has been incorporated into the potent ERK1/2 inhibitor, GDC-0994, indicating that this substitution pattern is also conducive to strong biological activity.[2] Unfortunately, specific quantitative data for the 4-yl isomer remains elusive in the reviewed literature.

Experimental Protocols

The following are representative experimental protocols for assessing the anticancer and kinase inhibitory activities of pyrazole derivatives.

Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: Kinase reactions are prepared in a 96-well plate containing the target kinase (e.g., JNK3, ERK1/2), a specific peptide substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the wells. A control reaction without any inhibitor is included.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.

  • ATP Detection: A reagent that detects the amount of remaining ATP is added. The amount of ATP consumed is directly proportional to the kinase activity.

  • Luminescence Measurement: The luminescence signal is measured using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed) and less inhibition.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the mechanism of action and experimental design, the following diagrams are provided.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors JNK JNK JNK->Transcription_Factors Pyrazole Pyrazole Isomer (e.g., this compound) Pyrazole->ERK Inhibition Pyrazole->JNK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified MAP Kinase signaling pathway illustrating potential points of inhibition by pyrazole isomers.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 Biological Screening cluster_2 Data Analysis Isomer_3 This compound Kinase_Assay Kinase Inhibition Assay (e.g., JNK3, ERK1/2) Isomer_3->Kinase_Assay Anticancer_Assay Anticancer Assay (e.g., MTT on MCF-7, HepG2) Isomer_3->Anticancer_Assay Isomer_4 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde Isomer_4->Kinase_Assay Isomer_4->Anticancer_Assay Isomer_5 4-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde Isomer_5->Kinase_Assay Isomer_5->Anticancer_Assay IC50 IC50 Determination Kinase_Assay->IC50 Anticancer_Assay->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General experimental workflow for comparing the biological activity of pyrazole isomers.

References

A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura and Stille couplings are paramount for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. This guide provides a detailed comparison of these two powerful methods for the synthesis of the valuable building block, 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, offering insights into their respective advantages and limitations based on available experimental data for analogous systems.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.[1]
Stability of Reagents Boronic acids can be prone to decomposition.Organostannanes are generally stable to air and moisture.[1]
Reaction Conditions Typically requires a base for activation of the organoboron reagent.Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boron byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to separate from the desired product.[1]
Functional Group Tolerance Generally good, but can be sensitive to certain functional groups.Excellent tolerance for a wide range of functional groups.[1]

Performance Comparison: A Data-Driven Perspective

Coupling ReactionAryl HalideOrganometallic ReagentYield (%)
Suzuki Coupling4-BromobenzaldehydeDiazocine-boronic acid39
Stille Coupling4-BromobenzaldehydeDiazocine-stannane91

This data suggests that for substrates containing a potentially coordinating group like an aldehyde, the Stille coupling can be significantly higher yielding.[1] The Suzuki coupling's lower yield in this case may be attributed to potential complications arising from the presence of the aldehyde functionality.

Experimental Protocols

Suzuki Coupling: A Representative Microwave-Assisted Protocol

The following protocol is adapted from a microwave-assisted Suzuki coupling of 4-iodo-1-methyl-1H-pyrazole with various arylboronic acids and is a good starting point for the synthesis of this compound.[2]

Reactants:

  • 3-Bromo-1-methyl-1H-pyrazole or 3-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • 4-Formylphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • K₂CO₃ (Potassium carbonate) (2.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

Procedure:

  • To a microwave vial, add 3-halo-1-methyl-1H-pyrazole (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv).

  • Add the 1,4-dioxane/H₂O (4:1) solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Stille Coupling: A General Protocol

The following is a general protocol for a Stille coupling reaction that can be adapted for the synthesis of this compound.

Reactants:

  • 3-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • (4-Formylphenyl)tributylstannane (1.1 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Solvent: Anhydrous and degassed toluene or 1,4-dioxane

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-iodo-1-methyl-1H-pyrazole (1.0 equiv) and (4-formylphenyl)tributylstannane (1.1 equiv) in the chosen solvent.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[1]

  • Filter the resulting slurry through a pad of Celite, washing with an organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways and Decision Logic

To better understand the workflow and the decision-making process when choosing between Suzuki and Stille coupling, the following diagrams are provided.

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Py_X 3-Halo-1-methyl-1H-pyrazole Coupling Suzuki Coupling Py_X->Coupling Ar_B 4-Formylphenylboronic acid Ar_B->Coupling Catalyst Pd(PPh3)4 Catalyst->Coupling Base Base (e.g., K2CO3) Base->Coupling Solvent Solvent (e.g., Dioxane/H2O) Solvent->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Suzuki coupling synthesis.

Stille_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Py_X 3-Iodo-1-methyl-1H-pyrazole Coupling Stille Coupling Py_X->Coupling Ar_Sn (4-Formylphenyl)tributylstannane Ar_Sn->Coupling Catalyst Pd(PPh3)4 Catalyst->Coupling Solvent Solvent (e.g., Toluene) Solvent->Coupling Workup KF Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Decision_Tree Start Choice of Coupling Method Toxicity Is reagent toxicity a major concern? Start->Toxicity Functional_Group Does the substrate have sensitive functional groups? Toxicity->Functional_Group No Stille Consider Stille Coupling Toxicity->Stille Yes Byproduct Is ease of byproduct removal critical? Functional_Group->Byproduct No Functional_Group->Stille Yes Suzuki Prefer Suzuki Coupling Byproduct->Suzuki Yes Byproduct->Stille No

References

A Comparative Analysis of the Biological Activity of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Derivatives Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Derivatives of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, in particular, have garnered significant interest for their therapeutic potential across various domains, including antimicrobial, anti-inflammatory, and anticancer applications. This guide provides a comprehensive comparison of the biological activities of these derivatives against well-established standards in each respective field, supported by experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.

The rationale behind exploring this specific chemical motif lies in the versatile reactivity of the benzaldehyde group, which serves as a synthetic handle to introduce diverse functionalities, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties. The 1-methyl-1H-pyrazol-3-yl core provides a stable, aromatic heterocyclic system known to engage in various biological interactions.

Antimicrobial Activity: A Competitive Edge Over Conventional Antibiotics

Derivatives of this compound have demonstrated promising antimicrobial properties against a spectrum of pathogenic bacteria and fungi. These compounds often exhibit efficacy comparable, and in some cases superior, to standard antibiotics such as Ciprofloxacin.

Comparative Efficacy

Numerous studies have synthesized series of pyrazole derivatives and evaluated their minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole analogues have shown exceptional activity against Escherichia coli and Streptococcus epidermidis, with MIC values as low as 0.25 µg/mL, outperforming the standard, Ciprofloxacin.[2] Similarly, antifungal assessments against species like Aspergillus niger have revealed high potency, with some derivatives showing an MIC of 1 µg/mL, comparable to Clotrimazole.[2]

Compound ClassTest OrganismMIC (µg/mL) of DerivativeStandard DrugMIC (µg/mL) of Standard
Pyrazole AnalogueEscherichia coli (Gram-)0.25[2]Ciprofloxacin0.5[2]
Pyrazole AnalogueStreptococcus epidermidis (Gram+)0.25[2]Ciprofloxacin4[2]
Pyrazole AnalogueAspergillus niger (Fungus)1[2]ClotrimazoleNot specified in source
Underlying Mechanism of Action

While the precise mechanisms are still under investigation for many derivatives, it is hypothesized that these compounds may interfere with essential bacterial processes such as DNA replication, cell wall synthesis, or fatty acid biosynthesis.[3] The structural diversity achievable from the this compound starting material allows for the fine-tuning of these interactions to enhance potency and selectivity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A standardized and widely accepted method for preliminary screening of antimicrobial activity is the agar well diffusion assay.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis P1 Prepare standardized microbial inoculum A1 Spread microbial inoculum on agar surface P1->A1 P2 Pour molten Mueller-Hinton agar into Petri dishes P2->A1 P3 Prepare serial dilutions of test compounds and standards A3 Add test compounds, standard, and control to wells P3->A3 A2 Create wells in the agar A1->A2 A2->A3 I1 Incubate plates at 37°C for 24 hours A3->I1 I2 Measure the diameter of the zone of inhibition I1->I2 I3 Compare results to determine relative activity I2->I3

Caption: Workflow for the Agar Well Diffusion Method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.

  • Well Creation: Sterile cork borer is used to create uniform wells in the agar.

  • Compound Application: A fixed volume (e.g., 100 µL) of the test derivative solution (at a specific concentration), the standard drug, and a solvent control (like DMSO) are added to separate wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-Inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a critical area of research. Pyrazole derivatives have a rich history in this domain, with celecoxib being a well-known COX-2 selective inhibitor.[2] Derivatives of this compound are being explored as next-generation anti-inflammatory drugs.

Comparative Efficacy

In vivo studies, such as the carrageenan-induced paw edema model in rats, are standard for evaluating acute anti-inflammatory activity. Several novel pyrazole derivatives have demonstrated significant edema inhibition, with some compounds showing activity comparable or even superior to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.[4] For instance, some 1,3,4,5-tetrasubstituted pyrazole derivatives have exhibited excellent inhibition of inflammation (93.80%) compared to diclofenac sodium (90.21%) at the same concentration.[5]

Compound ClassIn Vivo Model% Inhibition by DerivativeStandard Drug% Inhibition by Standard
Pyrazole DerivativeCarrageenan-induced paw edemaUp to 93.80%[5]Diclofenac Sodium90.21%[5]
Pyrazole-Pyrazoline DerivativeCarrageenan-induced paw edema28.6-30.9%[4]IndomethacinNot specified in source
Mechanism of Action: COX Inhibition

Many pyrazole-based anti-inflammatory agents function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. The selectivity for COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects associated with traditional NSAIDs. Molecular docking studies often support experimental findings by predicting the binding interactions of these derivatives within the active site of COX enzymes.

Simplified COX Inhibition Pathway

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAIDS Standard NSAIDs (e.g., Diclofenac) NSAIDS->COX Pyrazole Pyrazole Derivatives Pyrazole->COX

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This protocol is a standard method for assessing the anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for a week.

  • Grouping and Dosing: Animals are divided into groups: control (vehicle), standard (e.g., diclofenac sodium), and test groups (different doses of the pyrazole derivative). The compounds are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) post-dosing, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity: A New Frontier for Pyrazole Derivatives

The quest for novel anticancer agents with high efficacy and low toxicity is a perpetual challenge in oncology. Pyrazole-containing compounds have emerged as a promising class of anticancer agents, with some derivatives of this compound demonstrating potent cytotoxic effects against various cancer cell lines.[6]

Comparative Efficacy

In vitro cytotoxicity assays are the primary method for screening potential anticancer compounds. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound. Studies have shown that certain pyrazole derivatives exhibit significant cytotoxicity against cell lines such as the human breast cancer cell line (MCF-7), with IC₅₀ values that are sometimes lower than that of the standard chemotherapeutic drug, doxorubicin.[7] For example, a pyrazole-naphthalene derivative displayed an IC₅₀ of 2.78 µM against MCF-7 cells, which was more potent than cisplatin (IC₅₀ = 15.24 µM) in the same study.[5]

Compound ClassCancer Cell LineIC₅₀ of Derivative (µM)Standard DrugIC₅₀ of Standard (µM)
Pyrazole-Naphthalene DerivativeMCF-7 (Breast Cancer)2.78[5]Cisplatin15.24[5]
Pyrazolinyl-Indole DerivativeLeukemia Cell LinesHighly active at 10 µM[8]ImatinibLess active at 10 µM[8]
Pyrazole DerivativeHepG2 (Liver Cancer)0.8 µg/mLDoxorubicinNot specified in source
Mechanism of Action: Diverse Cellular Targets

The anticancer mechanisms of pyrazole derivatives are varied and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[6] The specific mechanism is highly dependent on the substituents attached to the pyrazole core. For instance, some derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by established anticancer drugs like paclitaxel.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Workflow for MTT Cytotoxicity Assay

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis P1 Seed cancer cells in a 96-well plate P2 Allow cells to adhere overnight P1->P2 T1 Treat cells with compounds and incubate for 24-72 hours P2->T1 P3 Prepare serial dilutions of test compounds and standard P3->T1 T2 Add MTT reagent to each well T1->T2 T3 Incubate for 2-4 hours to allow formazan formation T2->T3 A1 Solubilize formazan crystals with DMSO or other solvent T3->A1 A2 Measure absorbance at ~570 nm using a plate reader A1->A2 A3 Calculate cell viability and IC50 values A2->A3

Caption: Workflow for the MTT Assay.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives, a standard anticancer drug (e.g., doxorubicin), and a vehicle control.

  • Incubation: The plate is incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plate is incubated for another 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration, and the IC₅₀ value is determined.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with significant potential in the development of new antimicrobial, anti-inflammatory, and anticancer agents. The comparative data presented herein, though often from studies of closely related analogues, consistently demonstrates that these pyrazole derivatives can exhibit biological activities that are competitive with, and sometimes superior to, current standard drugs.

The future of research in this area will likely focus on the synthesis of more diverse libraries of these derivatives, driven by computational modeling to predict bioactivity and optimize drug-like properties. Further elucidation of their mechanisms of action will be crucial for their rational design and development into clinically viable therapeutic agents. The detailed experimental protocols provided in this guide serve as a foundation for researchers to rigorously evaluate the potential of their novel pyrazole-based compounds.

References

A Comparative Spectroscopic Analysis of Pyrazole-Based Aldehydes for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular scaffolds is paramount. Pyrazole-based aldehydes are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceutical agents. Their utility stems from the reactivity of the aldehyde group and the diverse biological activities associated with the pyrazole ring. This guide provides a comparative analysis of the spectroscopic data for three key pyrazole-based aldehydes: 1H-pyrazole-4-carboxaldehyde, 1-phenyl-1H-pyrazole-4-carboxaldehyde, and 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde. The ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are presented to facilitate their identification, characterization, and utilization in drug design and development workflows.

This guide summarizes the key spectroscopic features of these compounds in clearly structured tables for easy comparison. Detailed experimental protocols for the acquisition of the cited spectroscopic data are also provided, ensuring that researchers can reproduce and expand upon these findings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three pyrazole-based aldehydes.

¹H NMR Spectral Data (δ, ppm)
CompoundH3/H5 (pyrazole)H (aldehyde)Aromatic HOther
1H-Pyrazole-4-carboxaldehyde 8.15 (s, 2H)9.95 (s, 1H)--
1-Phenyl-1H-pyrazole-4-carboxaldehyde 8.55 (s, 1H), 8.05 (s, 1H)9.98 (s, 1H)7.95-7.35 (m, 5H)-
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde 8.60 (s, 1H)10.05 (s, 1H)8.00-7.40 (m, 10H)-
¹³C NMR Spectral Data (δ, ppm)
CompoundC=O (aldehyde)C3/C5 (pyrazole)C4 (pyrazole)Aromatic COther
1H-Pyrazole-4-carboxaldehyde ~185~140, ~130~115--
1-Phenyl-1H-pyrazole-4-carboxaldehyde 185.3141.1, 130.2119.5138.9, 129.7, 127.5, 120.3-
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde 186.3151.0, 139.5122.9138.2, 131.9, 131.8, 129.6, 129.0, 126.4-

Note: Some ¹³C NMR data are estimated based on data from closely related structures and general principles of NMR spectroscopy. Experimental verification is recommended.

Infrared (IR) Spectral Data (cm⁻¹)
Compoundν(C=O)ν(C=N)ν(C-H, aromatic)ν(C-H, aldehyde)ν(N-H)
1H-Pyrazole-4-carboxaldehyde ~1680~1550-~2850, ~2750~3200-3400
1-Phenyl-1H-pyrazole-4-carboxaldehyde 1685154630602883-
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde 1690153830232884-
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragments
1H-Pyrazole-4-carboxaldehyde 9668 ([M-CO]⁺), 67 ([M-CHO]⁺)
1-Phenyl-1H-pyrazole-4-carboxaldehyde 172144 ([M-CO]⁺), 143 ([M-CHO]⁺), 77 ([C₆H₅]⁺)
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde 248220 ([M-CO]⁺), 219 ([M-CHO]⁺), 171, 103, 77 ([C₆H₅]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for individual instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole-based aldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, which provides characteristic fragmentation patterns. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are typically used, which often result in a prominent molecular ion peak.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can provide valuable information about the structure of the molecule.

Experimental Workflow

The general workflow for the spectroscopic analysis of pyrazole-based aldehydes is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Pyrazole-based Aldehyde Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation & Comparison nmr->structure ir->structure ms->structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of pyrazole-based aldehydes.

This comparative guide provides a foundational dataset for researchers working with these important heterocyclic compounds. The tabulated data allows for quick reference and comparison, while the detailed protocols offer a starting point for experimental work. Further investigation into the fragmentation pathways in mass spectrometry and the acquisition of solid-state NMR data could provide even deeper insights into the structure and properties of these versatile molecules.

Comparative Guide to the X-ray Crystallography of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the crystallographic data and synthetic methodologies relevant to 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde and its derivatives. While specific crystallographic data for the title compound is not publicly available, this document presents data from closely related structures to offer valuable insights for researchers in medicinal chemistry and materials science. The pyrazole scaffold is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4]

Data Presentation: Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for a representative pyrazole derivative, --INVALID-LINK--methanone, as a comparative example. This data is essential for understanding the three-dimensional structure and intermolecular interactions that can inform the design of novel therapeutic agents.

Parameter--INVALID-LINK--methanone
Chemical Formula C₁₈H₁₅ClN₂O₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.989(3) Å, b = 10.789(3) Å, c = 12.894(3) Å
α = 90°, β = 101.996(10)°, γ = 90°
Volume (ų) 1628.2(7)
Z 4
Calculated Density (g/cm³) 1.405
Dihedral Angles Pyrazole ring to chlorobenzene ring: 17.68 (10)°
Pyrazole ring to p-tolyl ring: 51.26 (12)°
Hydrogen Bonds Intramolecular O-H···O
Data Source Kumar, B. et al. (2015)

Experimental Protocols

General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] A common method for producing 4-formylpyrazole derivatives, such as the target compound, is the Vilsmeier-Haack reaction.[6][7]

Vilsmeier-Haack Reaction for 4-Formylpyrazole Synthesis:

  • Hydrazone Formation: A substituted acetophenone is reacted with a hydrazine (e.g., phenylhydrazine) in a suitable solvent like methanol to form the corresponding hydrazone.

  • Cyclization and Formylation: The hydrazone is then treated with the Vilsmeier-Haack reagent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Work-up: The reaction mixture is typically poured into ice water and neutralized to precipitate the 4-formylpyrazole product.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

X-ray Crystallographic Analysis

The determination of the crystal structure is a critical step in characterizing new chemical entities.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution of the compound.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray intensity data is collected at a specific temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: The collected data is processed, and the crystal structure is solved using direct methods. The structural model is then refined using full-matrix least-squares techniques.

Visualizations

Experimental Workflow for Synthesis and Crystallographic Analysis

G Synthesis and Crystallographic Workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis start Starting Materials (Hydrazine & Dicarbonyl) reaction Cyclocondensation (e.g., Vilsmeier-Haack) start->reaction purification Purification (Recrystallization) reaction->purification crystal_growth Single Crystal Growth purification->crystal_growth Yields Pure Compound data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution end Characterized Derivative structure_solution->end Final Crystal Structure

Caption: A flowchart illustrating the general workflow from synthesis to crystallographic analysis of pyrazole derivatives.

Potential Biological Signaling Pathways of Pyrazole Derivatives

Pyrazole derivatives have been shown to interact with various biological targets, leading to their therapeutic effects. The diagram below illustrates some of the key signaling pathways that are often modulated by this class of compounds.

G Potential Biological Targets of Pyrazole Derivatives cluster_inflammation Anti-inflammatory cluster_cancer Anticancer cluster_microbial Antimicrobial pyrazole Pyrazole Derivative cox COX-1 / COX-2 Inhibition pyrazole->cox kinases Kinase Inhibition (e.g., VEGFR, EGFR) pyrazole->kinases enzyme_inhibition Enzyme Inhibition (e.g., DNA Gyrase) pyrazole->enzyme_inhibition prostaglandins Reduced Prostaglandins cox->prostaglandins apoptosis Induction of Apoptosis kinases->apoptosis cell_cycle Cell Cycle Arrest kinases->cell_cycle microbial_death microbial_death enzyme_inhibition->microbial_death Bacterial/ Fungal Death cell_wall Cell Wall Synthesis Inhibition cell_wall->microbial_death

References

In-vitro testing protocols for compounds derived from "4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-vitro testing protocols for compounds derived from the versatile scaffold, 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a source of novel therapeutic agents. The following sections detail common in-vitro assays, present comparative data from published studies, and outline the experimental protocols to facilitate the evaluation of these compounds in a research setting.

Cytotoxicity and Antiproliferative Activity

A primary focus in the development of novel compounds is the assessment of their cytotoxic and antiproliferative effects against cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for this purpose.[1][2][3]

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. Below is a summary of reported IC50 values for various pyrazole derivatives against different human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrazole-Indole Hybrids (7a)HepG2 (Liver)6.1 ± 1.9Doxorubicin24.7 ± 3.2
Pyrazole-Indole Hybrids (7b)HepG2 (Liver)7.9 ± 1.9Doxorubicin24.7 ± 3.2
Indolo–pyrazoles grafted with thiazolidinone (6c)SK-MEL-28 (Melanoma)3.46SunitinibNot Specified
Pyrazole-based azoles (17a)A549 (Lung)4.47 ± 0.3 (µg/mL)Cisplatin0.95 ± 0.23 (µg/mL)
Pyrazole-based azoles (17b)A549 (Lung)3.46 ± 0.6 (µg/mL)Cisplatin0.95 ± 0.23 (µg/mL)
Pyrazolo[3,4-d]pyrimidin-4-one (10e)MCF-7 (Breast)11DoxorubicinNot Specified
1,3,4-trisubstituted pyrazole derivativeHepG2, A549, HCT1169.130, 9.130, 8.913Doxorubicin34.242, 5.928, 7.174
Experimental Protocol: MTT Assay.[1][2]

This protocol outlines a generalized procedure for determining the in-vitro cytotoxicity of test compounds.

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7, HepG2, A549) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period, commonly 48 or 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

MTT Assay Workflow

Enzyme Inhibition Assays

Many pyrazole derivatives exhibit their therapeutic effects by inhibiting specific enzymes. In-vitro enzyme inhibition assays are crucial for determining the potency and selectivity of these compounds.

Cyclooxygenase (COX) Inhibition

A significant number of pyrazole-based compounds have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[4][5]

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Pyrazole Derivative 2aNot Specified19.87Not Specified
Pyrazole Derivative 3bNot Specified39.4322.21
Pyrazole Derivative 4aNot Specified61.2414.35
Pyrazole Derivative 5bNot Specified38.7317.47
Pyrazole Derivative 5eNot Specified39.1413.10
Celecoxib (Reference)Not SpecifiedNot SpecifiedNot Specified

This protocol is based on commercially available COX activity assay kits.

  • Enzyme and Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO). Dilute purified COX-1 and COX-2 enzymes to the desired concentration in the provided assay buffer.

  • Assay Reaction Setup: In a 96-well plate, add the assay buffer, a diluted COX cofactor, and a fluorescent probe to each well.

  • Inhibitor Addition: Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO only) for total enzyme activity and a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Inhibitor Pyrazole Derivative (COX-2 Selective Inhibitor) Inhibitor->COX2 Inhibition

References

Characterizing Novel Antibodies: A Comparative Guide to Cross-Reactivity Assessment of Antibodies Raised Against 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the generation and characterization of specific antibodies are critical for the development of targeted therapies and diagnostic assays. This guide provides a comprehensive framework for assessing the cross-reactivity of a newly developed antibody against protein adducts of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde, a critical step in ensuring antibody specificity and minimizing off-target effects.

This document outlines a systematic approach to antibody characterization, including detailed experimental protocols and data presentation formats. While specific cross-reactivity data for antibodies against this compound adducts is not yet publicly available, this guide presents a hypothetical study to serve as a practical template for researchers in the field.

Rationale and Strategy for Cross-Reactivity Profiling

The core principle of this guide is to evaluate the binding of a putative antibody to its target antigen, the this compound (4-MPB) protein adduct, in comparison to its binding to structurally similar molecules. This allows for a quantitative assessment of the antibody's specificity.

Selection of Potential Cross-Reactants

A panel of compounds structurally related to 4-MPB should be selected to challenge the antibody's specificity. The ideal panel includes positional isomers and analogs with minor chemical modifications.

Table 1: Hypothetical Panel of Potential Cross-Reactants

Compound IDCompound NameRationale for Inclusion
4-MPB This compound Target Antigen
Cmpd-13-(1-Methyl-1H-pyrazol-3-YL)benzaldehydePositional isomer (meta-substituted benzaldehyde)
Cmpd-24-(1-Methyl-1H-pyrazol-4-YL)benzaldehydePositional isomer (pyrazole linkage at position 4)
Cmpd-34-(1H-Pyrazol-3-YL)benzaldehydeAnalog lacking the N-methyl group on the pyrazole ring
Cmpd-44-(1-Ethyl-1H-pyrazol-3-YL)benzaldehydeAnalog with a different N-alkyl group
Cmpd-54-(1-Methyl-1H-imidazol-2-YL)benzaldehydeAnalog with an imidazole ring instead of pyrazole
Cmpd-6BenzaldehydeCore benzaldehyde structure
Cmpd-71-Methyl-1H-pyrazolePyrazole core structure

Experimental Workflow for Antibody Characterization

The characterization of a novel antibody against 4-MPB adducts involves a multi-step process, from immunogen preparation to detailed cross-reactivity analysis.

experimental_workflow cluster_immunogen Immunogen Preparation cluster_antibody_dev Antibody Development cluster_characterization Antibody Characterization A Synthesize 4-MPB B Conjugate 4-MPB to Carrier Protein (e.g., KLH) A->B C Immunize Host Animal B->C D Hybridoma Production or Phage Display C->D E Screen for Positive Clones (Indirect ELISA) D->E F Antibody Purification E->F G Determine Antibody Titer (Indirect ELISA) F->G H Assess Cross-Reactivity (Competitive ELISA) G->H

Figure 1: Overall experimental workflow for the development and characterization of an anti-4-MPB adduct antibody.

Detailed Experimental Protocols

The following are detailed protocols for the key immunoassays used in the characterization of the anti-4-MPB adduct antibody.

Indirect ELISA for Antibody Titer Determination

This assay is used to determine the optimal concentration of the primary antibody for subsequent experiments.

Protocol Steps:

  • Antigen Coating: Dilute the 4-MPB protein conjugate to 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate three times with PBST. Prepare serial dilutions of the anti-4-MPB antibody in blocking buffer. Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times with PBST. Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is the dilution that gives 50% of the maximum signal.

Competitive ELISA for Cross-Reactivity Assessment

This assay quantifies the antibody's specificity by measuring its binding to the target antigen in the presence of competing, structurally related compounds.

competitive_elisa_workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection P1 Coat Plate with 4-MPB Adduct P2 Wash and Block P1->P2 C2 Add Mixture to Coated Plate C1 Pre-incubate Antibody with Competitor Compound C1->C2 D1 Incubate and Wash C2->D1 D2 Add HRP-conjugated Secondary Antibody D1->D2 D3 Wash and Add TMB Substrate D2->D3 D4 Read Absorbance at 450 nm D3->D4

Figure 2: Workflow for the competitive ELISA to determine antibody cross-reactivity.

Protocol Steps:

  • Plate Coating and Blocking: Follow steps 1-3 of the Indirect ELISA protocol to coat the plate with the 4-MPB protein adduct and block non-specific sites.

  • Competition Reaction:

    • In a separate plate or tubes, prepare serial dilutions of the competitor compounds (from Table 1).

    • Add a fixed, predetermined concentration of the anti-4-MPB antibody (typically the concentration that gives 80-90% of the maximum signal in the indirect ELISA) to each competitor dilution.

    • Incubate this mixture for 1-2 hours at room temperature.

  • Incubation on Coated Plate: Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the 4-MPB adduct-coated and blocked plate. Incubate for 2 hours at room temperature.

  • Detection and Data Acquisition: Follow steps 5-8 of the Indirect ELISA protocol.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and quantitative manner to allow for objective comparison.

Competitive ELISA Data Analysis

The data from the competitive ELISA is used to calculate the IC50 value for each competitor compound. The IC50 is the concentration of a competitor that inhibits 50% of the antibody's binding to the coated antigen. The percentage of cross-reactivity is then calculated relative to the target antigen (4-MPB).

% Cross-Reactivity = (IC50 of 4-MPB / IC50 of Competitor) x 100

Table 2: Hypothetical Cross-Reactivity Data for Anti-4-MPB Adduct Antibody

Compound IDIC50 (nM)% Cross-Reactivity
4-MPB 15 100%
Cmpd-13504.3%
Cmpd-28001.9%
Cmpd-31,2001.3%
Cmpd-42506.0%
Cmpd-5>10,000<0.15%
Cmpd-6>10,000<0.15%
Cmpd-7>10,000<0.15%

Interpretation of Hypothetical Data:

The hypothetical data in Table 2 suggests that the antibody is highly specific for the 4-MPB adduct. There is minimal cross-reactivity with positional isomers and analogs, and negligible binding to the core benzaldehyde and pyrazole structures. This level of specificity would make the antibody a strong candidate for use in highly specific immunoassays.

Conclusion

The systematic evaluation of antibody cross-reactivity is a cornerstone of reliable antibody-based research and development. By employing a well-defined panel of potential cross-reactants and utilizing robust immunoassay protocols such as competitive ELISA, researchers can quantitatively assess the specificity of their antibodies. The workflows, protocols, and data presentation formats outlined in this guide provide a comprehensive framework for the characterization of novel antibodies against this compound adducts, ensuring the generation of high-quality, specific reagents for a variety of scientific applications.

Validating the Mechanism of Action for Drugs Derived from 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde serves as a valuable starting scaffold for the synthesis of a new generation of kinase inhibitors. The inherent structural features of the pyrazole ring system allow for diverse functionalization, leading to potent and selective inhibitors of various protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the mechanism of action of drugs conceptually derived from this scaffold, with a focus on validating their biological activity through established experimental protocols.

Comparative Analysis of Kinase Inhibitors

This section compares two distinct kinase inhibitors that can be conceptually synthesized from the this compound scaffold: a cyclin-dependent kinase (CDK) inhibitor, AT7519, and a vascular endothelial growth factor receptor (VEGFR) inhibitor, Axitinib.

AT7519: A Multi-Cyclin-Dependent Kinase Inhibitor

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.[1][2] By targeting these key regulators of the cell cycle, AT7519 disrupts the proliferation of cancer cells and induces apoptosis.[1][2][3]

Mechanism of Action: AT7519 competitively binds to the ATP-binding pocket of CDKs, preventing the phosphorylation of their downstream substrates.[4] Inhibition of CDK1 and CDK2 leads to cell cycle arrest, while inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the dephosphorylation of RNA polymerase II, resulting in the suppression of transcription of anti-apoptotic proteins like Mcl-1.[1][3] Furthermore, AT7519 has been shown to induce apoptosis through the activation of glycogen synthase kinase 3 beta (GSK-3β).[1][3]

AT7519_Mechanism cluster_cdk CDK Inhibition cluster_effects Cellular Effects AT7519 AT7519 CDK1 CDK1 AT7519->CDK1 CDK2 CDK2 AT7519->CDK2 CDK9 CDK9 AT7519->CDK9 GSK3b GSK-3β Activation AT7519->GSK3b CellCycleArrest Cell Cycle Arrest CDK1->CellCycleArrest CDK2->CellCycleArrest TranscriptionInhibition Transcription Inhibition (e.g., Mcl-1) CDK9->TranscriptionInhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis TranscriptionInhibition->Apoptosis GSK3b->Apoptosis

Caption: Signaling pathway of AT7519 action.

Experimental Data for AT7519:

ParameterValueCell Line/Assay ConditionReference
IC50 (CDK1/cyclin B) 30 nMIn vitro kinase assay[2]
IC50 (CDK2/cyclin A) 100 nMIn vitro kinase assay[2]
IC50 (CDK4/cyclin D1) 210 nMIn vitro kinase assay[2]
IC50 (CDK5/p25) 170 nMIn vitro kinase assay[2]
IC50 (CDK9/cyclin T1) 10 nMIn vitro kinase assay[2]
Anti-proliferative GI50 40 - 940 nMPanel of human tumor cell lines[2]
Apoptosis Induction ObservedHCT116 and HT29 colon cancer cells[2]
Axitinib: A VEGFR Tyrosine Kinase Inhibitor

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[5][6] These receptor tyrosine kinases play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Mechanism of Action: Axitinib targets the ATP-binding site of VEGFRs, thereby inhibiting their autophosphorylation and downstream signaling.[5] This leads to the inhibition of endothelial cell proliferation and migration, and ultimately, the suppression of tumor angiogenesis. Axitinib has also been shown to inhibit other tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and c-KIT.[5]

Axitinib_Mechanism cluster_vegfr VEGFR Inhibition cluster_effects Cellular & Physiological Effects Axitinib Axitinib VEGFR1 VEGFR-1 Axitinib->VEGFR1 VEGFR2 VEGFR-2 Axitinib->VEGFR2 VEGFR3 VEGFR-3 Axitinib->VEGFR3 Angiogenesis Tumor Angiogenesis VEGFR1->Angiogenesis VEGFR2->Angiogenesis VEGFR3->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth

Caption: Signaling pathway of Axitinib action.

Experimental Data for Axitinib:

ParameterValue (IC50)Assay ConditionReference
VEGFR-1 0.1 nMEnzyme assay[5]
VEGFR-2 0.2 nMEnzyme assay[5]
VEGFR-3 0.1-0.3 nMEnzyme assay[5]
PDGFRβ 1.6 nMEnzyme assay[5]
c-Kit 1.7 nMEnzyme assay[5]
Anti-proliferative Activity Varies by cell lineIn vitro cell-based assays[5]

Experimental Protocols

To validate the mechanism of action of kinase inhibitors derived from this compound, a series of in vitro assays are essential.

Hypothetical Synthesis of an AT7519 Precursor

A plausible synthetic route from this compound to a key pyrazole intermediate for AT7519 is outlined below. This highlights the utility of the starting scaffold.

Synthesis_Workflow Start This compound Step1 Oxidation to Carboxylic Acid Start->Step1 Intermediate1 4-(1-Methyl-1H-pyrazol-3-YL)benzoic acid Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 4-Nitro-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid Step2->Intermediate2 Step3 Amide Coupling with 4-aminopiperidine derivative Intermediate2->Step3 Intermediate3 AT7519 Precursor Step3->Intermediate3

Caption: Synthetic workflow for an AT7519 precursor.

Protocol:

  • Oxidation: The aldehyde group of this compound is oxidized to a carboxylic acid using a standard oxidizing agent such as potassium permanganate or Jones reagent.

  • Nitration: The resulting benzoic acid derivative is nitrated at the 4-position of the pyrazole ring using a mixture of nitric acid and sulfuric acid.

  • Amide Coupling: The nitro-pyrazole-benzoic acid is then coupled with a protected 4-aminopiperidine derivative using a standard peptide coupling reagent such as HATU or EDC/HOBt.

  • Reduction and Acylation: Subsequent reduction of the nitro group to an amine followed by acylation with 2,6-dichlorobenzoyl chloride would yield a compound structurally similar to AT7519.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant purified kinase (e.g., CDK2/cyclin A, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)

  • Test compound (e.g., AT7519, Axitinib) dissolved in DMSO

  • Kinase reaction buffer

  • 96-well plates

  • Phosphorimager or luminescence/fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase reaction buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a phosphorimager. For non-radioactive assays (e.g., ADP-Glo™, HTRF®), follow the manufacturer's protocol for detection.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for Target Modulation

This technique is used to detect changes in the phosphorylation status of downstream targets of the inhibited kinase in cell lysates.

Materials:

  • Cancer cell line of interest (e.g., HCT116 for AT7519, HUVEC for Axitinib)

  • Test compound

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-Rb, anti-phospho-VEGFR-2, and their total protein counterparts)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Culture cells to 70-80% confluency and treat with various concentrations of the test compound for a specified duration.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of the target protein.

Cell Viability/Proliferation Assay

This assay determines the effect of the test compound on the growth and survival of cancer cells.

Materials:

  • Cancer cell line of interest

  • Test compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Through systematic medicinal chemistry efforts, this core structure can be elaborated to yield potent and selective inhibitors targeting various kinases implicated in cancer. The validation of the mechanism of action of these compounds relies on a combination of in vitro enzymatic and cell-based assays. The comparative data and detailed protocols provided in this guide offer a framework for researchers to effectively characterize the biological activity of new chemical entities derived from this versatile pyrazole scaffold.

References

Safety Operating Guide

Proper Disposal of 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development who handle specialized compounds such as 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile and Waste Classification

Due to the absence of a specific SDS, the hazard profile is inferred from analogous compounds. This approach ensures a high margin of safety. Based on the constituent chemical groups—a pyrazole derivative and an aromatic aldehyde—the compound should be treated as hazardous chemical waste.[1][2][3] Improper disposal, such as pouring it down the drain, can lead to environmental contamination.[1]

Key Hazard Considerations:

  • Pyrazole Derivatives: This class of compounds has diverse pharmacological activities and should be handled with care.[3] Some may cause skin and serious eye irritation, as well as respiratory irritation.[1][4][5]

  • Aromatic Aldehydes (like Benzaldehyde): Benzaldehyde is a combustible liquid that can cause skin and serious eye irritation, is harmful if inhaled, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects.

  • Overall Profile: The compound should be presumed to be an irritant, potentially harmful, and hazardous to the environment.

Quantitative Data from Structurally Similar Compounds

To inform disposal decisions, the following table summarizes key safety and hazard information from the SDSs of analogous compounds.

Hazard CategoryFindingCitation
Skin Irritation Classified as a skin irritant.[2][4][5]
Eye Irritation Classified as a serious eye irritant.[2][4][5]
Respiratory Irritation May cause respiratory irritation.[1][4][5]
Acute Oral Toxicity Harmful if swallowed.[5]
Environmental Hazards Potentially harmful or toxic to aquatic life with long-lasting effects.[2]

Standard Disposal Protocol

The following step-by-step process ensures the safe and compliant disposal of this compound and associated waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles and a face shield.[5]

  • Chemically resistant gloves (e.g., nitrile).

  • A lab coat.

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[2]

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill, should be placed in the same solid waste container.[2]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a designated, leak-proof container for hazardous liquid waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[2]

  • Empty Containers:

    • The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[6]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6] After thorough rinsing, deface the label and dispose of the container as instructed by your EHS office.[7]

Step 3: Labeling and Containerization

Proper labeling is a regulatory requirement and essential for safety.

  • Place the waste in a designated, properly labeled, and sealable container made of a compatible material.[1]

  • The label must clearly state "Hazardous Waste" .[8]

  • Include the full chemical name: "this compound".[1]

  • List all constituents and their approximate concentrations.

  • Indicate the start date of waste accumulation.[3]

Step 4: Storage

Store hazardous waste safely and securely pending collection.

  • Store the sealed waste container in a designated hazardous waste accumulation area.[1][2]

  • This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials like strong oxidizing agents.[1][3]

  • Use secondary containment, such as a lab tray, to capture any potential leaks.[3]

Step 5: Professional Disposal

The final disposal must be handled by qualified professionals.

  • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[2]

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[2]

  • The most common and recommended method for such compounds is high-temperature incineration.[2]

Important Considerations:

  • DO NOT dispose of this compound down the sink or in regular trash.[1]

  • DO NOT attempt to neutralize the chemical unless you have a validated and approved protocol from your EHS office.[1]

  • In case of a spill, follow your laboratory's established spill response procedure. Generally, this involves containing the spill with an inert absorbent material and collecting the material into a sealed container for disposal as hazardous waste.[1][4]

Visual Guides

The following diagrams illustrate the key procedural workflows for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_final Storage & Disposal A Wear Appropriate PPE B Identify Waste Type (Solid, Liquid, Contaminated) A->B Safety First C Segregate and Collect in Compatible Container B->C D Label Container: 'Hazardous Waste' + Chemical Name C->D E Store in Designated Secure Area with Secondary Containment D->E F Request Pickup by EHS E->F G Professional Disposal (e.g., Incineration) F->G

Caption: Workflow for the proper disposal of the target compound.

Hazard_Rationale cluster_components Structural Components cluster_hazards Inferred Hazards Compound This compound Pyrazole Pyrazole Derivative Compound->Pyrazole Aldehyde Aromatic Aldehyde Compound->Aldehyde Irritant Skin/Eye/Respiratory Irritant Pyrazole->Irritant Aldehyde->Irritant Harmful Harmful if Swallowed/Inhaled Aldehyde->Harmful Aquatic Aquatic Toxicity Aldehyde->Aquatic Conclusion Conclusion: Treat as Hazardous Waste Irritant->Conclusion Harmful->Conclusion Aquatic->Conclusion

Caption: Rationale for treating the compound as hazardous waste.

References

Personal protective equipment for handling 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Based on the hazard profile of structurally similar compounds, which indicates risks of skin irritation, serious eye irritation, and potential respiratory irritation, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired Equipment
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A standard laboratory coat. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be used.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is required. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

  • Spill Procedures: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Storage: Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

Storage ConditionRecommendation
Temperature Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
Light Exposure Protect from light by storing in an opaque or amber-colored container.[1]
Container Keep the container tightly sealed to prevent moisture absorption and contamination.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Unused or expired solid compound, along with contaminated items like weighing paper and pipette tips, should be collected in a clearly labeled, sealed container for solid chemical waste.[2]

    • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[2] Do not mix with incompatible waste streams.

  • Professional Disposal: Arrange for the collection and disposal of all waste containing this compound through a licensed chemical waste disposal service.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[2]

  • Environmental Precaution: Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling and Disposal

Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Work in Fume Hood Work in Fume Hood Select PPE->Work in Fume Hood Perform Experiment Perform Experiment Work in Fume Hood->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Store Waste Securely Store Waste Securely Label Waste Containers->Store Waste Securely Contact EHS for Disposal Contact EHS for Disposal Store Waste Securely->Contact EHS for Disposal

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.